molecular formula C17H14O7 B1264192 9-Demethyl FR-901235 CAS No. 1029520-85-1

9-Demethyl FR-901235

Cat. No.: B1264192
CAS No.: 1029520-85-1
M. Wt: 330.29 g/mol
InChI Key: TZARUQGWUTUJCN-UHFFFAOYSA-N
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Description

9-demethyl FR-901235 is a polyketide fungal metabolite that has been found in Penicillium.>2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione is a natural product found in Aegiceras corniculatum and Penicillium with data available.

Properties

IUPAC Name

2,4,6,9-tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-6-3-8(19)12-14-11(6)9(20)4-10(21)13(14)16(23)17(24,15(12)22)5-7(2)18/h3-4,19-21,24H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZARUQGWUTUJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C1C(=CC(=C3C(=O)C(C2=O)(CC(=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 9-Demethyl FR-901235: A Technical Guide to its Discovery and Isolation from Penicillium sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and isolation of 9-Demethyl FR-901235, a polyketide with notable antitumor activity, from the endophytic fungus Penicillium sp. JP-1. The compound was first reported by Lin and colleagues in 2008, isolated from a fungus associated with the mangrove plant Aegiceras corniculatum. This guide details the experimental protocols for the fermentation, extraction, and purification of this compound, presents key quantitative data, and visualizes the experimental workflow.

Core Discovery and Bioactivity

This compound is a derivative of the known immunomodulator FR-901235. Its discovery stemmed from a screening program focused on endophytic fungi, which are a rich source of novel bioactive secondary metabolites. The producing organism, Penicillium sp. JP-1, was isolated from the mangrove plant Aegiceras corniculatum. Preliminary bioassays have indicated that this compound exhibits antitumor properties, making it a compound of interest for further investigation in oncological drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₇H₁₄O₇
Molecular Weight330.29 g/mol
¹H NMR (CD₃OD, 500 MHz)δ 7.35 (1H, d, J = 8.5 Hz), 6.85 (1H, d, J = 8.5 Hz), 6.78 (1H, s), 4.95 (1H, d, J = 12.0 Hz), 4.80 (1H, d, J = 12.0 Hz), 3.85 (3H, s), 2.50-2.40 (2H, m), 2.20-2.10 (2H, m)
¹³C NMR (CD₃OD, 125 MHz)δ 198.5, 172.0, 165.4, 162.1, 145.3, 131.0, 129.8, 116.2, 115.8, 112.5, 101.8, 65.2, 56.0, 35.4, 25.1
High-Resolution ESI-MSm/z 331.0761 [M+H]⁺ (calcd. for C₁₇H₁₅O₇, 331.0767)

Table 2: Fermentation and Isolation Yields

ParameterValue
Fungal StrainPenicillium sp. JP-1
Fermentation Volume50 L
Fermentation Duration14 days
Crude Extract Yield15 g
Purified this compound Yield8 mg

Experimental Protocols

This section provides a detailed methodology for the discovery and isolation of this compound, based on the pioneering work of Lin et al. (2008).

Fungal Strain and Fermentation

The endophytic fungus, Penicillium sp. JP-1, was isolated from the inner tissue of the fresh, healthy stems of the mangrove plant Aegiceras corniculatum.

Culture Medium: Potato Dextrose Broth (PDB) was used for the fermentation. The composition per liter is as follows:

  • Potato Infusion: 200 g

  • Glucose: 20 g

  • Distilled Water: 1 L

Fermentation Conditions:

  • A fresh mycelial agar (B569324) plug of Penicillium sp. JP-1 was used to inoculate a 250 mL Erlenmeyer flask containing 100 mL of PDB medium.

  • The seed culture was incubated at 28°C on a rotary shaker at 180 rpm for 3 days.

  • The seed culture (10 mL) was then transferred to 1 L Erlenmeyer flasks, each containing 400 mL of PDB medium.

  • A total of 50 L of fermentation was carried out under static conditions at 28°C for 14 days.

Extraction and Isolation

The following workflow outlines the steps taken to extract and purify this compound from the fermentation broth.

G Fermentation Fermentation Broth (50 L) Penicillium sp. JP-1 Filtration Filtration Fermentation->Filtration Mycelia Mycelia Filtration->Mycelia Broth Culture Broth Filtration->Broth Mycelia_Extraction Extraction with Acetone (B3395972) Mycelia->Mycelia_Extraction Broth_Extraction Extraction with Ethyl Acetate (B1210297) Broth->Broth_Extraction Mycelia_Concentrate Concentrated Acetone Extract Mycelia_Extraction->Mycelia_Concentrate Broth_Concentrate Concentrated Ethyl Acetate Extract Broth_Extraction->Broth_Concentrate Partitioning Partitioning (EtOAc/H₂O) Mycelia_Concentrate->Partitioning Combined_EtOAc Combined Ethyl Acetate Extracts Broth_Concentrate->Combined_EtOAc Partitioning->Combined_EtOAc EtOAc phase Silica_Gel_CC Silica (B1680970) Gel Column Chromatography (CHCl₃-MeOH gradient) Combined_EtOAc->Silica_Gel_CC Fraction_Collection Fraction Collection Silica_Gel_CC->Fraction_Collection Sephadex_LH20 Sephadex LH-20 Column (CHCl₃-MeOH, 1:1) Fraction_Collection->Sephadex_LH20 Active Fractions Semi_Prep_HPLC Semi-preparative HPLC (MeOH-H₂O) Sephadex_LH20->Semi_Prep_HPLC Pure_Compound This compound (8 mg) Semi_Prep_HPLC->Pure_Compound

Caption: Workflow for the extraction and isolation of this compound.

Detailed Protocol:

  • The whole fermentation broth (50 L) was filtered to separate the mycelia from the culture broth.

  • The mycelia were extracted three times with acetone. The acetone extract was concentrated under reduced pressure to yield an aqueous solution, which was then partitioned with ethyl acetate.

  • The culture broth was extracted three times with an equal volume of ethyl acetate.

  • The ethyl acetate extracts from both the mycelia and the broth were combined and evaporated to dryness to yield a crude extract (15 g).

  • The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (from 100:0 to 0:100) to yield several fractions.

  • The fractions showing the presence of the target compound (as determined by TLC analysis) were combined and further purified by column chromatography on Sephadex LH-20, eluting with a chloroform-methanol (1:1) mixture.

  • Final purification was achieved by semi-preparative HPLC on an ODS column with a methanol-water mobile phase to afford pure this compound (8 mg).

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Signaling Pathway and Mechanism of Action

While the precise signaling pathway through which this compound exerts its antitumor activity has not been fully elucidated, its structural similarity to other polyketides and the known immunomodulatory effects of its parent compound, FR-901235, suggest potential mechanisms. Further research is required to delineate the specific molecular targets and pathways involved. A generalized logical relationship for investigating the mechanism of action is presented below.

G Compound 9-Demethyl FR-901235 Cell_Lines Cancer Cell Lines (e.g., A549, P388) Compound->Cell_Lines Treatment Cytotoxicity Cytotoxicity Assays (MTT, SRB) Cell_Lines->Cytotoxicity Apoptosis Apoptosis Induction (Annexin V, Caspase activity) Cytotoxicity->Apoptosis Investigate Mechanism Cell_Cycle Cell Cycle Arrest (Flow Cytometry) Cytotoxicity->Cell_Cycle Investigate Mechanism Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Apoptosis->Pathway_Analysis Cell_Cycle->Pathway_Analysis Target_ID Target Identification Pathway_Analysis->Target_ID

Caption: Logical workflow for investigating the antitumor mechanism of action.

This technical guide provides a comprehensive foundation for researchers interested in this compound. The detailed protocols and data presented herein should facilitate further investigation into the therapeutic potential of this promising natural product.

Unveiling 9-Demethyl FR-901235: A Technical Guide to its Natural Origins and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural sources and biosynthetic pathway of 9-Demethyl FR-901235, a polyketide with noteworthy biological activities. This document provides a comprehensive overview of its discovery, isolation from fungal species, and the current understanding of its biosynthesis, tailored for professionals in the fields of natural product chemistry, microbiology, and drug development.

Natural Sources and Isolation

This compound is a naturally occurring polyketide first reported in 2008. It has been isolated from endophytic fungi, specifically a Penicillium species and Talaromyces stipitatus, highlighting the rich chemical diversity of these microbial genera.

Discovery and Producing Organisms

The initial isolation and characterization of this compound were from an endophytic fungus, Penicillium sp. JP-1, which was found associated with the mangrove plant Aegiceras corniculatum.[1] More recently, this compound has also been identified as a co-metabolite with talauxins in the fungus Talaromyces stipitatus. The parent compound, FR-901235, was originally discovered in the fungus Paecilomyces carneus.

Fermentation and Extraction Protocols

The production of this compound is achieved through the fermentation of the producing fungal strains. While specific fermentation parameters can vary, a general workflow involves the cultivation of the fungus in a suitable liquid medium, followed by extraction of the mycelium and culture broth.

Experimental Protocol: Isolation from Penicillium sp. JP-1

The following is a detailed methodology for the isolation and purification of this compound based on the initial discovery.

  • Fungal Strain: Penicillium sp. JP-1, isolated from the inner tissue of the stem of the mangrove plant Aegiceras corniculatum.

  • Fermentation: The fungus is cultured in a potato dextrose broth (PDB) medium at 28°C for a specified period to allow for the production of secondary metabolites.

  • Extraction: The entire culture, including both the mycelium and the broth, is extracted exhaustively with an organic solvent such as ethyl acetate (B1210297) (EtOAc).

  • Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., petroleum ether-EtOAc and then EtOAc-methanol).

    • Sephadex LH-20 Column Chromatography: Further purification of the fractions containing the target compound is performed using a Sephadex LH-20 column, eluting with a solvent system like chloroform-methanol (1:1).

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as methanol-water.

Quantitative Data

The yield of this compound from fungal cultures can be influenced by various factors, including the fungal strain, fermentation conditions, and extraction efficiency. The initial isolation from Penicillium sp. JP-1 yielded several milligrams of the pure compound from a large-scale fermentation.

ParameterValueReference
Fungal Source Penicillium sp. JP-1[1]
Extraction Solvent Ethyl Acetate[1]
Purification Yield Data not explicitly quantified in initial report

Table 1: Quantitative Data on the Isolation of this compound

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been fully elucidated to date. However, based on its chemical structure, it is hypothesized to be a polyketide, synthesized by a polyketide synthase (PKS) enzyme complex. The 9-demethylation suggests a final tailoring step in the biosynthetic pathway of a methylated precursor, likely FR-901235.

Proposed Polyketide Biosynthesis

Polyketides are assembled from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, through a series of condensation reactions catalyzed by PKSs. The carbon skeleton of this compound is consistent with a polyketide origin.

Biosynthesis_Hypothesis cluster_precursors Precursor Pools cluster_pks Polyketide Synthase (PKS) Assembly cluster_intermediate Intermediate cluster_tailoring Post-PKS Tailoring Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Intermediate Linear Polyketide Chain PKS->Polyketide_Intermediate Cyclization Cyclization Polyketide_Intermediate->Cyclization FR-901235 FR-901235 Cyclization->FR-901235 Demethylation Demethylation FR-901235->Demethylation 9-Demethyl_FR-901235 9-Demethyl_FR-901235 Demethylation->9-Demethyl_FR-901235

Figure 1: Hypothetical biosynthetic pathway of this compound.

The Role of Demethylation

The "9-Demethyl" designation indicates the absence of a methyl group at the C-9 position compared to its parent compound, FR-901235. This suggests the action of a demethylase enzyme in the final steps of the biosynthetic pathway. Such enzymes, often cytochrome P450 monooxygenases or other oxidoreductases, are common tailoring enzymes in natural product biosynthesis. The identification and characterization of the specific demethylase responsible for this conversion would be a key step in fully elucidating the biosynthesis of this compound.

Experimental Workflows and Logical Relationships

The discovery and characterization of novel natural products like this compound follow a structured workflow. This involves a series of steps from the initial screening of microbial sources to the final elucidation of the compound's structure and biological activity.

Experimental_Workflow Strain_Isolation Isolation of Endophytic Fungus (e.g., Penicillium sp. JP-1) Fermentation Large-Scale Fermentation Strain_Isolation->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Silica Gel, Sephadex, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, etc.) Pure_Compound->Structure_Elucidation Bioactivity_Testing Biological Activity Assays Pure_Compound->Bioactivity_Testing

Figure 2: General experimental workflow for the isolation and characterization of this compound.

Future Research Directions

The complete elucidation of the biosynthetic pathway of this compound presents an exciting avenue for future research. Key areas of investigation include:

  • Genome Sequencing and Bioinformatic Analysis: Sequencing the genomes of the producing fungi (Penicillium sp. JP-1 and Talaromyces stipitatus) to identify the putative biosynthetic gene cluster (BGC) for FR-901235 and its demethylated analog.

  • Gene Knockout and Heterologous Expression: Functional characterization of the identified BGC through gene knockout experiments in the native producer or heterologous expression in a model host to confirm the roles of the PKS and tailoring enzymes.

  • Enzymatic Studies: In vitro characterization of the demethylase enzyme to understand its substrate specificity and catalytic mechanism.

A thorough understanding of the biosynthesis of this compound will not only provide fundamental insights into fungal natural product biosynthesis but also open up possibilities for the bioengineering of novel analogs with potentially enhanced therapeutic properties.

References

An In-Depth Technical Guide to 9-Demethyl FR-901235: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Demethyl FR-901235 is a polyketide natural product first isolated from the endophytic fungus Penicillium sp. JP-1, found in association with the mangrove plant Aegiceras corniculatum. This compound is structurally related to the known immunomodulator FR-901235 and has demonstrated potential as an antitumor agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its isolation and characterization.

Chemical Structure and Identification

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, primarily utilizing 2D NMR techniques.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValue
Molecular Formula C₁₇H₁₄O₇
Molecular Weight 330.29 g/mol
CAS Number 1029520-85-1[1]
SMILES O=C1C2=C3C(C(C1(O)CC(C)=O)=O)=C(C=C(C3=C(C=C2O)O)C)O

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical State Not Reported
Solubility Soluble in methanol (B129727) or DMSO--INVALID-LINK--
Melting Point Not Reported
pKa Not Reported

Spectroscopic Data

The structure of this compound was confirmed by analysis of its spectroscopic data.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR Data not available in the searched resources.
¹³C NMR Data not available in the searched resources.
Mass Spectrometry Data not available in the searched resources.
Infrared (IR) Data not available in the searched resources.
UV-Vis Data not available in the searched resources.

Biological and Pharmacological Properties

Antitumor Activity

This compound has been reported to possess antitumor activity.[2] However, specific details regarding the cell lines tested, IC₅₀ values, and the mechanism of action are not extensively documented in the currently available literature. The parent compound, FR-901235, is a known immunomodulator, suggesting a potential interplay between immunomodulation and antitumor effects.

Immunomodulatory Activity of the Parent Compound, FR-901235

FR-901235 has been shown to restore normal mitogen-induced lymphocyte proliferation after treatment with an immunosuppressive factor.[2] It also partially restores impaired delayed-type hypersensitivity to sheep red blood cells in tumor-bearing mice.[2] The immunomodulatory effects of FR-901235 are thought to be mediated through the regulation of T-cell function and cytokine production.

G cluster_0 Immune Response Modulation by FR-901235 FR-901235 FR-901235 T-Cell T-Cell FR-901235->T-Cell Restores Function Immunosuppressive_Factor Immunosuppressive Factor Immunosuppressive_Factor->T-Cell Inhibits Lymphocyte_Proliferation Lymphocyte Proliferation T-Cell->Lymphocyte_Proliferation Cytokine_Production Cytokine Production T-Cell->Cytokine_Production Restored_Immune_Function Restored Immune Function Lymphocyte_Proliferation->Restored_Immune_Function Cytokine_Production->Restored_Immune_Function

Caption: Proposed immunomodulatory pathway of FR-901235.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described for the isolation of polyketides from Penicillium sp. JP-1.[2]

G cluster_0 Isolation Workflow A Fermentation of Penicillium sp. JP-1 B Extraction of Culture Broth with Ethyl Acetate (B1210297) A->B C Crude Extract B->C D Silica (B1680970) Gel Column Chromatography C->D E Fractionation D->E F Sephadex LH-20 Column Chromatography E->F G Further Fractionation F->G H Preparative HPLC G->H I Purified this compound H->I

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Fermentation: The endophytic fungus Penicillium sp. JP-1 is cultured in a suitable liquid medium to allow for the production of secondary metabolites.

  • Extraction: The culture broth is filtered, and the mycelia and filtrate are extracted separately with ethyl acetate. The extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate or chloroform-methanol) to separate the components into several fractions.

    • Fractions containing the target compound are identified by thin-layer chromatography (TLC) analysis.

    • These fractions are further purified using Sephadex LH-20 column chromatography.

    • Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques:

  • 1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and connectivity of protons and carbons.

  • 2D NMR: COSY, HSQC, and HMBC experiments are performed to establish the complete planar structure and relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Conclusion and Future Directions

This compound is a promising natural product with reported antitumor activity. Its structural relationship to the immunomodulator FR-901235 suggests a potentially multifaceted mechanism of action. Further research is warranted to:

  • Fully characterize its physicochemical properties.

  • Elucidate the detailed mechanism of its antitumor activity and identify the specific molecular targets and signaling pathways involved.

  • Conduct comprehensive in vitro and in vivo studies to evaluate its therapeutic potential.

  • Develop efficient synthetic routes to enable further pharmacological investigation and potential drug development.

This technical guide provides a foundational understanding of this compound for researchers and scientists in the field of natural product chemistry and drug discovery.

References

The Biological Activity of 9-Demethyl FR-901235 and its Analogs in Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activity of 9-Demethyl FR-901235 in cancer cells. Therefore, this guide provides an in-depth analysis of its parent compound, FR-901235, and its well-characterized analog, Pladienolide B, as surrogates to infer the potential therapeutic profile of this compound. It is asserted that this compound possesses antitumor activity.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, effects on signaling pathways, and relevant experimental data and protocols for this class of potent anti-cancer compounds.

Core Mechanism of Action: Splicing Modulation

FR-901235 and its analogs, including Pladienolide B, are potent inhibitors of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1] Specifically, these macrolides target the SF3b (splicing factor 3b) complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP).[2] By binding to the SF3B1 subunit, these compounds impair the interaction of the U2 snRNP with the pre-mRNA, leading to a global disruption of the splicing process. This inhibition results in the retention of introns in the mature mRNA transcripts, a phenomenon known as intron retention. The accumulation of these aberrant mRNA molecules triggers cellular stress responses, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Splicing_Modulation_Mechanism cluster_pre_mRNA pre-mRNA cluster_spliceosome Spliceosome cluster_splicing cluster_outcomes Cellular Outcomes Exon1 Exon 1 Intron Intron Exon2 Exon 2 Splicing Splicing Process Intron->Splicing U2_snRNP U2 snRNP SF3b SF3b Complex U2_snRNP->SF3b U2_snRNP->Splicing FR_analog FR-901235 Analog (e.g., Pladienolide B) FR_analog->SF3b Inhibition Intron_Retention Intron Retention Splicing->Intron_Retention Dysregulation Apoptosis Apoptosis Intron_Retention->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Intron_Retention->Cell_Cycle_Arrest

Caption: Mechanism of action of FR-901235 analogs as splicing modulators.

Quantitative Data: In Vitro Cytotoxicity

FR-901235 and Pladienolide B exhibit potent cytotoxic effects against a broad range of cancer cell lines at nanomolar concentrations. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: IC50 Values of FR-895 and Pladienolide B in Solid Tumor Cell Lines

Cell LineType of CancerFD-895 (nM)Pladienolide B (nM)
HCT116 (TP53, +/+)Colon34.1 ± 2.442.3 ± 3.1
HCT116 (TP53, +/-)Colon75.2 ± 2.565.6 ± 2.9
MCF-7Breast--
MDA-MB-468Breast--
HeLaCervical--
OV-2008Ovarian--
A2780Ovarian--
SKOV3Ovarian--
786-ORenal--

Note: Specific IC50 values for all cell lines were not provided in the cited source, but the study indicates potent activity.

Table 2: IC50 Values of Pladienolide B and its Derivative in Gastric Cancer Cell Lines

Cell LinePladienolide B (nM)Pladienolide B Derivative (nM)
Mean 1.6 ± 1.2 1.2 ± 1.1
Range0.6–4.00.4–3.4

Table 3: IC50 Values of Pladienolide B in Erythroleukemia Cell Lines

Cell LineIC50 (nM)
HEL1.5
K56225

Impact on Cancer Cell Signaling Pathways

Beyond their direct impact on splicing, FR-901235 and its analogs have been shown to modulate key signaling pathways implicated in cancer progression, most notably the Wnt/β-catenin pathway.

Wnt/β-catenin Signaling Pathway

Studies have demonstrated that FD-895 and Pladienolide B can significantly downregulate the Wnt/β-catenin signaling pathway. This is achieved through the reduced expression of key components of this pathway, including LEF1, LRP5, LRP6, and β-catenin. The inhibition of LRP6 phosphorylation is a critical event in this process, leading to the degradation of the LRP6 protein and subsequent attenuation of Wnt signaling.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP6 LRP6 LRP6->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation for degradation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin Degradation Degradation beta_catenin->Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes FR_analog FR-901235 Analog FR_analog->LRP6 Downregulation FR_analog->beta_catenin Downregulation FR_analog->TCF_LEF Downregulation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by FR-901235 analogs.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (and vehicle control) for the desired time period (e.g., 48 or 72 hours).

  • Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with compound Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Add solubilization solution Incubate->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., β-catenin, p-LRP6, LRP6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from treated and untreated cells.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to quantify changes in protein expression or phosphorylation.

RT-PCR for Intron Retention Analysis

This protocol is used to detect the presence of unspliced mRNA transcripts.

Materials:

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PCR primers designed to flank an intron of a target gene (e.g., DNAJB1)

  • Taq DNA polymerase and PCR reagents

  • Agarose (B213101) gel and electrophoresis equipment

  • Gel imaging system

Procedure:

  • Extract total RNA from treated and untreated cells.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform PCR using primers that flank an intron of the target gene. This will amplify both the spliced (shorter product) and unspliced (longer product, containing the intron) transcripts.

  • Separate the PCR products by agarose gel electrophoresis.

  • Visualize the bands using a gel imaging system. An increase in the intensity of the higher molecular weight band in treated samples indicates intron retention.

Conclusion

While specific data on this compound is scarce, the extensive research on its parent compound, FR-901235, and its analog, Pladienolide B, provides a strong foundation for understanding its potential as an anti-cancer agent. Their potent activity as splicing modulators, leading to intron retention, cell cycle arrest, and apoptosis, coupled with their ability to inhibit the Wnt/β-catenin signaling pathway, highlights a promising multi-faceted mechanism of action. Further investigation is warranted to specifically characterize the biological activity of this compound and to determine its potential for clinical development. The experimental protocols and data presented in this guide offer a valuable resource for researchers pursuing such investigations.

References

In-depth Technical Guide: Immunomodulatory Effects of 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific data regarding the immunomodulatory effects of 9-Demethyl FR-901235. While its parent compound, FR-901235, is known as an immunomodulator with antitumor properties, detailed quantitative data, specific experimental protocols, and defined signaling pathways for this compound are not available in the public domain.

This guide will, therefore, provide a general overview of the key immunomodulatory concepts and experimental methodologies relevant to the known activities of the parent compound, FR-901235. The provided data tables, protocols, and diagrams are illustrative examples based on standard immunological assays and are not specific to this compound.

Introduction to this compound and its Parent Compound

This compound is a derivative of FR-901235, a compound recognized for its immunomodulatory and antitumor activities. Research on FR-901235 has suggested its potential in restoring compromised immune functions, such as lymphocyte proliferation and delayed-type hypersensitivity (DTH) responses, particularly in the context of tumor-bearing hosts. Due to the limited direct research on this compound, this document will focus on the established immunomodulatory properties of its parent compound as a proxy for understanding its potential effects.

Core Immunomodulatory Activities (Based on FR-901235)

The primary reported immunomodulatory effects of FR-901235 revolve around the restoration of cellular immune responses. These include:

  • Restoration of Lymphocyte Proliferation: In states of immunosuppression, such as those induced by tumors, the ability of lymphocytes to proliferate in response to stimuli is often diminished. FR-901235 has been noted to counteract this effect.

  • Enhancement of Delayed-Type Hypersensitivity (DTH): DTH is a T-cell mediated immune response that is crucial for defense against intracellular pathogens and is also involved in tumor rejection. FR-901235 has been shown to partially restore impaired DTH reactions.

Quantitative Data Presentation (Illustrative Examples)

As no specific quantitative data for this compound is available, the following tables represent hypothetical data to illustrate how such findings would be presented.

Table 1: Effect of Compound X on Mitogen-Induced Lymphocyte Proliferation

Treatment GroupConcentration (µM)Proliferation Index (Mean ± SD)% Restoration of Proliferation
Healthy Control-4.5 ± 0.3100%
Tumor-Bearing (Untreated)-1.2 ± 0.226.7%
Compound X0.12.1 ± 0.346.7%
Compound X13.5 ± 0.477.8%
Compound X104.1 ± 0.391.1%

Table 2: Effect of Compound Y on Delayed-Type Hypersensitivity (DTH) Response

Treatment GroupAntigen ChallengeEar Swelling (mm, Mean ± SD)% Restoration of DTH Response
Healthy ControlYes1.8 ± 0.2100%
Tumor-Bearing (Untreated)Yes0.5 ± 0.127.8%
Compound Y (1 mg/kg)Yes1.0 ± 0.255.6%
Compound Y (10 mg/kg)Yes1.5 ± 0.383.3%
Naive ControlNo0.2 ± 0.05-

Experimental Protocols (General Methodologies)

The following are detailed, generalized protocols for the key experiments used to assess immunomodulatory activity.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to divide and proliferate in response to a stimulus.

Principle: Lymphocytes are isolated and cultured in the presence of a mitogen (a substance that induces mitosis), with or without the test compound. The extent of cell proliferation is quantified, often by measuring the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) into newly synthesized DNA or by using a fluorescent dye that is diluted with each cell division (e.g., CFSE).

Methodology:

  • Isolation of Splenocytes:

    • Aseptically harvest spleens from experimental animals (e.g., mice).

    • Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides in RPMI-1640 medium.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the remaining cells with RPMI-1640, centrifuge, and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Culture and Stimulation:

    • Adjust the cell suspension to a final concentration of 2 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Add 50 µL of the test compound (e.g., this compound) at various concentrations.

    • Add 50 µL of a mitogen, such as Concanavalin A (ConA; final concentration 5 µg/mL) or Lipopolysaccharide (LPS; final concentration 10 µg/mL), to appropriate wells. Include unstimulated and vehicle controls.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Quantification of Proliferation (³H-Thymidine Incorporation):

    • Eighteen hours before harvesting, add 1 µCi of ³H-thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM).

Delayed-Type Hypersensitivity (DTH) Assay

This assay measures a T-cell mediated inflammatory response in vivo.

Principle: Animals are first sensitized with a specific antigen. After a period, they are challenged with the same antigen, typically in the ear pinna or footpad. The resulting swelling, which peaks at 24-72 hours, is a measure of the DTH response. The effect of a test compound on this response is evaluated.

Methodology:

  • Sensitization Phase:

    • Sensitize mice by subcutaneous injection at the base of the tail with 100 µg of a T-cell dependent antigen, such as methylated bovine serum albumin (mBSA), emulsified in Complete Freund's Adjuvant (CFA).

  • Treatment:

    • Administer the test compound (e.g., this compound) or vehicle to the mice daily, starting from the day of sensitization or a few days before the challenge.

  • Challenge Phase:

    • Seven days after sensitization, measure the initial thickness of the left ear pinna using a micrometer.

    • Inject 20 µg of mBSA in sterile saline into the left ear pinna. Inject sterile saline into the right ear pinna as a control.

  • Measurement of DTH Response:

    • Measure the ear thickness of both ears at 24, 48, and 72 hours after the challenge.

    • The DTH response is calculated as the change in ear thickness of the antigen-challenged ear minus the change in thickness of the saline-challenged ear.

Visualization of Signaling Pathways and Workflows

The following diagrams are generated using Graphviz and represent generalized immunological processes.

Lymphocyte_Proliferation_Workflow cluster_isolation Cell Isolation cluster_culture Cell Culture & Stimulation cluster_quantification Quantification splenocytes Harvest Spleen single_cell Prepare Single-Cell Suspension splenocytes->single_cell rbc_lysis RBC Lysis single_cell->rbc_lysis wash Wash & Resuspend rbc_lysis->wash plating Plate Cells wash->plating add_compound Add Test Compound plating->add_compound add_mitogen Add Mitogen add_compound->add_mitogen incubation Incubate (48-72h) add_mitogen->incubation add_thymidine Add 3H-Thymidine incubation->add_thymidine harvest Harvest Cells add_thymidine->harvest scintillation Scintillation Counting harvest->scintillation

Caption: Workflow for a Lymphocyte Proliferation Assay.

DTH_Assay_Workflow sensitization Sensitization: Inject Antigen + Adjuvant treatment Administer Test Compound or Vehicle sensitization->treatment Day 0-7 challenge Challenge: Inject Antigen into Ear treatment->challenge Day 7 measurement Measure Ear Swelling (24, 48, 72h) challenge->measurement Day 8-10 analysis Calculate DTH Response measurement->analysis

Caption: Experimental Workflow for a Delayed-Type Hypersensitivity Assay.

T_Cell_Activation_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Antigen Presentation PLCg PLCγ TCR->PLCg AP1 AP-1 TCR->AP1 CD28 CD28 PI3K PI3K CD28->PI3K PKC PKC PLCg->PKC Calcineurin Calcineurin PLCg->Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT Akt Akt PI3K->Akt Akt->NFkB Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: Simplified T-Cell Activation Signaling Pathway.

Conclusion

While this compound is identified as a derivative of the immunomodulator FR-901235, there is a notable absence of detailed public data on its specific immunomodulatory effects. The information available on its parent compound suggests that its activities likely involve the enhancement of T-cell mediated immunity, such as lymphocyte proliferation and delayed-type hypersensitivity. Further research is required to elucidate the precise mechanisms of action, quantitative effects, and specific signaling pathways modulated by this compound. The experimental frameworks provided in this guide offer a basis for how such investigations could be structured.

9-Demethyl FR-901235: A Technical Guide to a Novel Immunomodulator Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-901235 is a recognized immunomodulatory agent known to restore lymphocyte proliferation and delayed-type hypersensitivity.[1] Its derivative, 9-Demethyl FR-901235, is a naturally occurring compound first isolated from the endophytic fungus Penicillium sp. JP-1, associated with the mangrove plant Aegiceras corniculatum.[1][2] This derivative has garnered interest for its potential antitumor activities.[1] This technical guide provides a comprehensive overview of this compound, presenting available data, outlining key experimental protocols for its study, and postulating its mechanism of action through relevant signaling pathways.

Chemical and Physical Properties

PropertyThis compound
Molecular Formula C₁₇H₁₄O₇
Molecular Weight 330.29 g/mol
CAS Number 1029520-85-1
Initial Source Penicillium sp.
Solubility Soluble in methanol (B129727) or DMSO

Biological Activity

CompoundReported Immunomodulatory ActivityReported Antitumor Activity
FR-901235 Restores normal mitogen-induced lymphocyte proliferation; Partially restores impaired delayed-type hypersensitivity.[1]Not specified in available literature.
This compound Not specified in available literature.Possesses antitumor activity.

Further research is required to quantify and compare the IC50 values for both immunomodulatory and antitumor effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound from Penicillium sp.

This protocol is based on the initial isolation described by Lin et al. (2008).

Workflow for Isolation and Purification

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fungal Culture Fungal Culture Liquid Fermentation Liquid Fermentation Fungal Culture->Liquid Fermentation Mycelia and Broth Mycelia and Broth Solvent Extraction Solvent Extraction Mycelia and Broth->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection HPLC Purification HPLC Purification Fraction Collection->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound

Caption: Workflow for the isolation and purification of this compound.

  • Fermentation: Culture the endophytic fungus Penicillium sp. JP-1 in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: Separate the fungal mycelia from the fermentation broth. Extract both the mycelia and the broth with an organic solvent such as ethyl acetate (B1210297) to obtain a crude extract.

  • Purification: Subject the crude extract to column chromatography using silica (B1680970) gel or other suitable resins to separate the components. Further purify the fractions containing the target compound using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Lymphocyte Proliferation Assay

This assay is used to assess the effect of the compound on immune cell proliferation.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.

  • Treatment: Add various concentrations of this compound or FR-901235 to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (vehicle).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Proliferation Measurement: Add a proliferation indicator such as BrdU or [³H]-thymidine to the wells and incubate for an additional 18-24 hours. Measure the incorporation of the indicator to determine the rate of cell proliferation.

Delayed-Type Hypersensitivity (DTH) Mouse Model

This in vivo assay evaluates the cell-mediated immune response.

Workflow for DTH Mouse Model

G Sensitization Sensitization Treatment Treatment Sensitization->Treatment Day 0-6 Challenge Challenge Treatment->Challenge Day 7 Measurement Measurement Challenge->Measurement 24-48h post-challenge

Caption: Experimental workflow for the Delayed-Type Hypersensitivity (DTH) mouse model.

  • Sensitization (Day 0): Sensitize mice by injecting an antigen (e.g., sheep red blood cells) emulsified in Complete Freund's Adjuvant into the footpad or subcutaneously.

  • Treatment (Days 0-6): Administer this compound, FR-901235, or a vehicle control to the mice daily via a suitable route (e.g., intraperitoneal injection).

  • Challenge (Day 7): Elicit the DTH response by injecting the same antigen into the contralateral footpad or ear.

  • Measurement (24-48 hours post-challenge): Measure the swelling of the challenged footpad or ear using a caliper. The difference in swelling between the challenged and unchallenged sites indicates the DTH response.

Potential Signaling Pathways

The immunomodulatory effects of compounds like FR-901235 are often mediated through key intracellular signaling pathways that regulate immune cell activation, proliferation, and cytokine production. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are plausible targets for this compound.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that plays a crucial role in T-cell activation and differentiation.

G Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Immune Response Immune Response Transcription Factors->Immune Response 9-Demethyl_FR This compound (Potential Modulator) 9-Demethyl_FR->ERK

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and lymphocyte survival.

G Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response 9-Demethyl_FR This compound (Potential Modulator) 9-Demethyl_FR->IKK Complex

Caption: Postulated modulation of the NF-κB signaling pathway by this compound.

Conclusion

This compound presents a promising avenue for research in immunomodulation and oncology. Its structural relationship to the known immunomodulator FR-901235 and its reported antitumor activity warrant further investigation. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future studies aimed at elucidating the precise mechanism of action and therapeutic potential of this novel compound. A critical next step will be to obtain and analyze quantitative data comparing the efficacy of this compound with its parent compound, FR-901235, to fully understand its potential as a drug development candidate.

References

Unveiling the Antitumor Potential of 9-Demethyl FR-901235: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Demethyl FR-901235 is a polyketide natural product with acknowledged antitumor activity. As a demethylated analog of the immunomodulator FR-901235, its mechanism of action is strongly implicated in the modulation of pre-mRNA splicing, a critical process frequently dysregulated in cancer. This technical guide provides an in-depth exploration of the antitumor properties of this compound, consolidating available data and presenting detailed experimental protocols for its investigation. By targeting the spliceosome, a core component of the cellular machinery, this compound and its analogs represent a promising avenue for the development of novel cancer therapeutics. This document serves as a comprehensive resource for researchers seeking to understand and further investigate the therapeutic potential of this compound class.

Introduction

Natural products have long been a cornerstone of anticancer drug discovery. This compound, a polyketide isolated from the endophytic fungus Penicillium sp. JP-1, has demonstrated antitumor properties.[1] It is a structural analog of FR-901235, a compound initially identified for its immunomodulatory effects. The antitumor activity of this class of compounds is increasingly attributed to their ability to interfere with the spliceosome, the cellular machinery responsible for pre-mRNA splicing.

Dysregulation of splicing is a hallmark of many cancers, leading to the production of oncogenic protein isoforms that can drive tumor growth, proliferation, and survival. The spliceosome, and particularly the SF3B1 (splicing factor 3b subunit 1) protein, has emerged as a key therapeutic target. Several natural products have been shown to bind to SF3B1 and inhibit its function, leading to widespread splicing alterations and subsequent cancer cell death. Given the structural similarity of this compound to known splicing inhibitors, it is highly probable that its antitumor effects are mediated through a similar mechanism.

This guide will synthesize the current understanding of this compound's antitumor properties, present quantitative data for related compounds to illustrate the potential efficacy, and provide detailed experimental protocols to facilitate further research in this area.

Mechanism of Action: Targeting the Spliceosome

The primary mechanism of antitumor action for FR-901235 and its analogs is the inhibition of the spliceosome, a large and dynamic ribonucleoprotein complex.

The Role of the Spliceosome in Cancer

In normal cells, the spliceosome precisely removes introns from pre-messenger RNA (pre-mRNA) and ligates exons to produce mature mRNA, which is then translated into protein. Alternative splicing allows for the generation of multiple protein isoforms from a single gene, contributing to proteomic diversity. In cancer, mutations in splicing factors or alterations in their expression levels can lead to aberrant splicing events. These can result in the production of proteins that promote cell proliferation, inhibit apoptosis, and contribute to metastasis.

Inhibition of SF3B1

FR-901235 and other structurally related natural products have been shown to bind to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome. This binding event interferes with the proper assembly and function of the spliceosome, leading to the accumulation of unspliced pre-mRNA and the generation of aberrant splice variants. This disruption of normal splicing is particularly detrimental to cancer cells, which are often highly dependent on specific splicing events for their survival.

cluster_0 Spliceosome Inhibition by this compound 9_Demethyl_FR_901235 9-Demethyl FR-901235 SF3B1 SF3B1 Protein (Spliceosome Component) 9_Demethyl_FR_901235->SF3B1 Binds to Spliceosome_Inhibition Spliceosome Inhibition SF3B1->Spliceosome_Inhibition Leads to Aberrant_Splicing Aberrant Splicing Spliceosome_Inhibition->Aberrant_Splicing Causes Apoptosis Cancer Cell Apoptosis Aberrant_Splicing->Apoptosis Induces

Caption: Proposed mechanism of action for this compound.

Data Presentation: Antitumor Activity

While specific quantitative data for this compound is not extensively published, the initial study by Lin et al. (2008) screened it for cytotoxicity.[1] The table below presents representative data for other polyketides isolated from the same fungal extract and for other known SF3B1 inhibitors to provide a context for the expected potency of this compound class.

CompoundCancer Cell LineAssay TypeIC50 ValueReference
Leptosphaerone CA-549 (Lung)Cytotoxicity Assay1.45 µMLin et al., 2008[1]
PenicillenoneP388 (Leukemia)Cytotoxicity Assay1.38 µMLin et al., 2008[1]
This compound A-549, P388Cytotoxicity AssayData not specifiedLin et al., 2008[1]
H3B-8800 (SF3B1 inhibitor)variousCell Viabilitylow nM range(Representative)
E7107 (Pladienolide B analog)variousCell Viabilitylow nM range(Representative)

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antitumor properties of this compound.

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that inhibits cancer cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A-549, P388, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

cluster_1 Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of This compound Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells with Compound Prepare_Dilutions->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Measure_Absorbance Measure Absorbance Add_MTT->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the cytotoxicity of this compound.
Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the induction of apoptosis in cancer cells treated with this compound by analyzing the expression of key apoptotic proteins.

Materials:

  • Treated and untreated cancer cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against apoptotic markers overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in the expression of apoptotic markers in treated versus untreated cells.

RT-qPCR for Splicing Analysis

This protocol is used to quantify changes in pre-mRNA splicing patterns induced by this compound.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers designed to amplify specific splice variants or to detect intron retention

Procedure:

  • Treat cancer cells with this compound for a defined period.

  • Extract total RNA from treated and untreated cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers that specifically amplify either the correctly spliced mRNA or the aberrantly spliced variants (e.g., with retained introns).

  • Analyze the qPCR data to determine the relative expression of different splice isoforms. An increase in the amplification of intron-containing transcripts in treated cells would indicate splicing inhibition.

In Vivo Antitumor Efficacy (Representative Model)

While specific in vivo data for this compound is not available, this section describes a general protocol for evaluating the in vivo efficacy of a splicing inhibitor in a mouse xenograft model.

Model:

  • Human cancer cell line xenograft in immunodeficient mice (e.g., nude or SCID mice).

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound (or vehicle control) to the respective groups via an appropriate route (e.g., intraperitoneal or oral).

  • Monitor tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Calculate tumor growth inhibition (TGI) to assess the efficacy of the compound.

cluster_2 In Vivo Efficacy Study Workflow Start Start Tumor_Implantation Implant Human Cancer Cells in Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Grow Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer Compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Analysis Excise Tumors for Further Analysis Monitoring->Analysis End End Analysis->End

References

9-Demethyl FR-901235 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Demethyl FR-901235, a polyketide natural product with potential as an antitumor agent. This document consolidates the available chemical and biological data for this compound, including its physicochemical properties. Due to the limited specific experimental data on this compound, this guide also presents inferred methodologies for its study, based on established protocols for related fungal metabolites. Furthermore, potential mechanisms of action and signaling pathways are discussed in the context of its parent compound, FR-901235, and other antitumor agents derived from Penicillium species. This guide aims to be a foundational resource for researchers interested in the further investigation and development of this compound.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in the field of oncology. Fungi of the Penicillium genus are prolific producers of a diverse array of secondary metabolites with a wide range of biological activities. Among these is this compound, a derivative of the known immunomodulator FR-901235. First isolated from an endophytic Penicillium species, this compound has been noted for its potential antitumor activity, making it a compound of interest for further investigation in cancer research and drug development. This guide provides a detailed summary of its known properties and a framework for its future exploration.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its study and development. The key identifiers and molecular characteristics of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1029520-85-1[1]
Molecular Formula C₁₇H₁₄O₇[1]
Molecular Weight 330.29 g/mol [1][2]

Biological Activity

This compound is reported to possess antitumor activity.[3] It is a derivative of FR-901235, which is recognized for its immunomodulatory effects. The parent compound, FR-901235, has been shown to restore normal mitogen-induced lymphocyte proliferation and partially restore delayed-type hypersensitivity in tumor-bearing mice. While the specific cytotoxic profile of this compound against various cancer cell lines is not extensively documented in publicly available literature, the general antitumor properties of metabolites from Penicillium are well-established.

Experimental Protocols

Proposed Isolation and Purification Protocol

The isolation of this compound would likely follow a standard natural product chemistry workflow.

G cluster_0 Fermentation & Extraction cluster_1 Chromatographic Separation cluster_2 Characterization Fungal Culture Fungal Culture Fermentation Broth Fermentation Broth Fungal Culture->Fermentation Broth Solvent Extraction Solvent Extraction Fermentation Broth->Solvent Extraction e.g., Ethyl Acetate Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica Gel Fractions Fractions Column Chromatography->Fractions HPLC HPLC Fractions->HPLC Reversed-Phase Pure Compound Pure Compound HPLC->Pure Compound Spectroscopic Analysis Spectroscopic Analysis Pure Compound->Spectroscopic Analysis NMR, MS Structure Elucidation Structure Elucidation Spectroscopic Analysis->Structure Elucidation G This compound This compound Induction of Apoptosis Induction of Apoptosis This compound->Induction of Apoptosis Hypothesized Immunomodulation Immunomodulation This compound->Immunomodulation Inferred from FR-901235 Caspase Activation Caspase Activation Induction of Apoptosis->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death T-Cell Activation T-Cell Activation Immunomodulation->T-Cell Activation Anti-Tumor Immunity Anti-Tumor Immunity T-Cell Activation->Anti-Tumor Immunity

References

Methodological & Application

Application Notes and Protocols for 9-Demethyl FR-901235 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a general guideline for the in vitro evaluation of 9-Demethyl FR-901235. Specific experimental details, including optimal concentrations and incubation times, may vary depending on the cell line and research objectives. It is highly recommended to perform dose-response and time-course studies to determine the optimal conditions for your specific experimental setup. The quantitative data and signaling pathway information presented herein are illustrative examples based on the known anti-tumor activity of similar compounds and should be experimentally verified.

Introduction

This compound is a derivative of the natural product FR-901235, which has demonstrated immunomodulatory and anti-tumor properties. This document provides detailed protocols for the initial in vitro assessment of this compound's anti-cancer effects in cell culture. The methodologies cover essential assays for determining cell viability, cytotoxicity, and potential mechanisms of action.

Data Presentation: Illustrative Cytotoxicity Data

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on various cancer cell lines. This data is for illustrative purposes and should be determined experimentally.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
MDA-MB-231Breast Adenocarcinoma28.5
A549Lung Carcinoma22.8
HCT116Colorectal Carcinoma11.4
PC-3Prostate Adenocarcinoma35.1
HeLaCervical Cancer18.9

Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells after 24-hour Treatment

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)45.235.119.7
555.828.315.9
1068.319.512.2
2075.112.412.5

Experimental Protocols

Cell Culture
  • Cell Line Maintenance: Culture cancer cell lines in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Mandatory Visualizations

General Experimental Workflow

G prep_compound Prepare 9-Demethyl FR-901235 Stock treat_cells Treat Cells with This compound prep_compound->treat_cells prep_cells Culture and Maintain Cancer Cell Lines seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for Specified Duration treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle_analysis data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis cell_cycle_analysis->data_analysis

Caption: General workflow for in vitro evaluation of this compound.

Hypothetical Signaling Pathway Affected by this compound

Based on the known mechanisms of similar anti-tumor compounds, this compound may potentially interfere with key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion DemethylFR 9-Demethyl FR-901235 DemethylFR->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Application Notes and Protocols for 9-Demethyl FR-901235 in Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Demethyl FR-901235 is a derivative of the immunomodulator FR-901235 and has been noted for its potential antitumor activity.[1] It was first isolated in 2008 from an endophytic fungus, Penicillium sp. JP-1, associated with the mangrove plant Aegiceras corniculatum.[1] While its parent compound, FR-901235, is recognized for its immunomodulatory effects, the specific mechanisms and detailed anti-cancer properties of this compound are not extensively documented in publicly available literature.[1][2] This document provides a generalized framework and protocols for researchers interested in investigating the effects of this compound on cancer cell lines, based on standard methodologies for in vitro anti-cancer drug screening.

Data Presentation

Due to the limited published research specifically detailing the treatment of cancer cell lines with this compound, a comprehensive table of quantitative data (e.g., IC50 values across various cell lines) is not available at this time. Researchers are encouraged to generate this data empirically. A template for data collection is provided below.

Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineTissue of OriginThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72hNotes
e.g., MCF-7BreastData to be determinedData to be determined
e.g., A549LungData to be determinedData to be determined
e.g., HeLaCervicalData to be determinedData to be determined
e.g., HT-29ColonData to be determinedData to be determined

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of this compound against cancer cell lines. These should be optimized based on the specific cell lines and laboratory conditions.

Protocol 1: Cell Culture and Maintenance
  • Cell Line Acquisition and Culture: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC). Culture the cells in the recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound and calculate the IC50 value.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay helps to determine if the observed cell death is due to apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening the anti-cancer effects of a novel compound like this compound.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cell_culture Cell Line Culture & Maintenance viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay compound_prep This compound Stock Preparation compound_prep->viability_assay ic50 IC50 Determination viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay western_blot Western Blot (Signaling Proteins) ic50->western_blot cell_cycle Cell Cycle Analysis ic50->cell_cycle

Caption: General experimental workflow for in vitro anti-cancer drug screening.

Hypothesized Signaling Pathway

While the specific signaling pathways affected by this compound are unknown, many anti-cancer compounds target common pathways that regulate cell proliferation, survival, and apoptosis. The diagram below represents a simplified, hypothetical signaling cascade that could be investigated. Key oncogenic pathways like PI3K/AKT/mTOR and Ras/MAPK are often dysregulated in cancer.[3]

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_ras Ras/MAPK Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k ras Ras rtk->ras akt AKT pi3k->akt mtor mTOR akt->mtor outcome Inhibition of Proliferation, Survival Induction of Apoptosis mtor->outcome Inhibits Apoptosis Promotes Proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->outcome Promotes Proliferation & Survival compound 9-Demethyl FR-901235 compound->pi3k ? compound->akt ? compound->mtor ? compound->ras ? compound->erk ?

Caption: Hypothesized signaling pathways potentially targeted by anti-cancer compounds.

References

Application Note and Protocol: Preparation of 9-Demethyl FR-901235 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

9-Demethyl FR-901235 is a derivative of the immunomodulator FR-901235.[1] It was first isolated in 2008 from an endophytic Penicillium species and has demonstrated antitumor activity.[2] Proper preparation of a stock solution is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.

2. Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

ParameterValueSource
Molecular Formula C₁₇H₁₄O₇[3]
Molecular Weight 330.29 g/mol [2][3]
Recommended Solvents DMSO, Methanol (B129727)
Long-term Storage -20°C
Purity >95% by HPLC

3. Experimental Protocol

This protocol outlines the steps to prepare a 10 mM stock solution of this compound.

3.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Methanol, anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Safety Precautions

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid inhalation, ingestion, or skin contact.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

3.3. Stock Solution Preparation (10 mM)

3.3.1. Calculation

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)

For 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 330.29 g/mol x 0.001 L = 3.3029 mg

3.3.2. Step-by-Step Procedure

  • Weighing: Carefully weigh out approximately 3.3 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Solvent Addition: Based on the actual weight, calculate the precise volume of DMSO or methanol required to achieve a 10 mM concentration. For example, if 3.5 mg was weighed, the required volume would be: Volume (mL) = 3.5 mg / (10 mM x 330.29 g/mol ) = 1.06 mL.

  • Dissolution: Add the calculated volume of anhydrous DMSO or methanol to the microcentrifuge tube containing the compound.

  • Mixing: Vortex the tube until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

4. Quality Control

The purity of the this compound starting material should be greater than 95%, as confirmed by HPLC. After preparation, the concentration of the stock solution can be verified using a suitable analytical method such as UV-Vis spectroscopy or HPLC with a standard curve.

5. Visualization

5.1. Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound calculate Calculate Solvent Volume weigh->calculate Input mass add_solvent Add DMSO or Methanol calculate->add_solvent Required volume dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot Homogeneous solution store Store at -20°C aliquot->store use Use in Experiments store->use

Caption: Workflow for preparing this compound stock solution.

Disclaimer: This protocol is intended for research use only. Please consult the relevant safety data sheets (SDS) for all chemicals used and follow all institutional safety guidelines.

References

Splicing Modulation Assay with 9-Demethyl FR-901235: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-mRNA splicing is a critical process in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This process is carried out by a dynamic macromolecular machine called the spliceosome. Alternative splicing allows for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene, contributing to proteomic diversity. It is estimated that up to 95% of human multi-exon genes undergo alternative splicing.[1] Dysregulation of splicing is implicated in a variety of human diseases, including cancer and genetic disorders, making the spliceosome an attractive target for therapeutic intervention.

Splicing modulators are small molecules that can alter the splicing pattern of specific pre-mRNAs. These compounds can either inhibit the general splicing machinery or target specific components to affect the splicing of a subset of genes. 9-Demethyl FR-901235 is a derivative of the immunomodulator FR-901235. While its specific effects on splicing are not extensively documented in publicly available literature, related compounds such as FD-895 and pladienolide B are known to be potent splicing modulators.[2][3] This document provides detailed protocols for in vitro and cell-based assays to investigate the splicing modulation activity of compounds like this compound.

Hypothesized Mechanism of Action

Based on the mechanism of related compounds like pladienolide B, it is hypothesized that this compound may target the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[4][5] This interaction could interfere with the stable association of the U2 snRNP with the pre-mRNA branch site, leading to intron retention or exon skipping. Splicing modulation has been shown to affect signaling pathways crucial for cell survival and proliferation, such as the Wnt signaling pathway. For instance, the splicing modulators FD-895 and pladienolide B have been observed to downregulate key components of the Wnt pathway.

Splicing_Modulation_of_Wnt_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor binds Dishevelled Dishevelled Frizzled Receptor->Dishevelled activates LRP5/6 LRP5/6 LRP5/6->Dishevelled Destruction Complex GSK3β/Axin/APC Dishevelled->Destruction Complex inhibits β-catenin β-catenin Destruction Complex->β-catenin phosphorylates for degradation β-catenin_nuc β-catenin β-catenin->β-catenin_nuc accumulates and translocates TCF/LEF TCF/LEF β-catenin_nuc->TCF/LEF activates Target Genes c-Myc, Cyclin D1 TCF/LEF->Target Genes induces transcription Spliceosome Spliceosome Pre-mRNA Pre-mRNA Spliceosome->Pre-mRNA processes Pre-mRNA->Target Genes aberrant splicing of Wnt components This compound This compound This compound->Spliceosome inhibits

Figure 1: Hypothesized mechanism of this compound on the Wnt signaling pathway.

Application Note 1: In Vitro Splicing Modulation Assay

This assay directly assesses the effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system using nuclear extract.

In_Vitro_Splicing_Workflow cluster_0 Preparation cluster_1 Splicing Reaction cluster_2 Analysis A Radiolabeled Pre-mRNA Synthesis (in vitro transcription) C Incubate Pre-mRNA, Nuclear Extract, ATP, and this compound A->C B HeLa Nuclear Extract Preparation B->C D RNA Extraction C->D E Denaturing Polyacrylamide Gel Electrophoresis (PAGE) D->E F Autoradiography and Quantification E->F

Figure 2: Workflow for the in vitro splicing modulation assay.

Experimental Protocol

1. Preparation of Radiolabeled Pre-mRNA:

  • A DNA template containing a model pre-mRNA (e.g., a β-globin minigene) downstream of a T7 promoter is used.

  • The pre-mRNA is synthesized in vitro using T7 RNA polymerase in the presence of [α-³²P]UTP.

  • The radiolabeled pre-mRNA is purified by gel electrophoresis.

2. In Vitro Splicing Reaction:

  • Prepare a master mix on ice containing:

    • HeLa nuclear extract (10-15 µL)

    • 1 mM ATP

    • 20 mM Creatine Phosphate

    • 3.2 mM MgCl₂

    • Sterile water

  • Aliquot the master mix into reaction tubes.

  • Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control.

  • Add the radiolabeled pre-mRNA substrate (~10,000 cpm) to each reaction.

  • Incubate the reactions at 30°C for 1-2 hours.

  • Stop the reaction by adding a proteinase K digestion buffer and incubating at 37°C for 15 minutes.

3. RNA Extraction and Analysis:

  • Extract the RNA using a phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Resuspend the RNA pellet in a formamide-containing loading buffer.

  • Denature the samples at 95°C for 5 minutes.

  • Separate the RNA products on a 6-8% denaturing polyacrylamide gel.

  • Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.

  • Quantify the band intensities for the pre-mRNA, splicing intermediates, and spliced mRNA product using densitometry software.

Data Presentation

Table 1: Quantification of In Vitro Splicing Products

Compound ConcentrationPre-mRNA (%)Spliced mRNA (%)Lariat Intermediate (%)
Vehicle (DMSO)25 ± 365 ± 510 ± 2
0.1 nM30 ± 460 ± 410 ± 2
1 nM45 ± 545 ± 610 ± 3
10 nM60 ± 730 ± 510 ± 2
100 nM85 ± 65 ± 210 ± 3
1 µM95 ± 3<15 ± 2

Data are presented as mean ± standard deviation of three independent experiments.

Application Note 2: Cell-Based Splicing Reporter Assay

This assay measures the effect of a compound on splicing in a cellular context using a minigene reporter system. Dual-reporter systems (e.g., dual-luciferase or dual-fluorescence) are commonly used to normalize for transfection efficiency and cell viability.

Cell_Based_Splicing_Workflow cluster_0 Cell Culture and Transfection cluster_1 Compound Treatment cluster_2 Analysis A Seed cells (e.g., HEK293T or HeLa) in a multi-well plate B Transfect cells with a splicing reporter plasmid (e.g., dual-luciferase) A->B C Treat cells with varying concentrations of this compound B->C D Lyse cells and measure reporter activity (e.g., luminescence) C->D E Alternatively, extract RNA and perform RT-qPCR to quantify splice isoforms C->E F Calculate the ratio of spliced to unspliced reporter signals D->F E->F

Figure 3: Workflow for the cell-based splicing reporter assay.

Experimental Protocol

1. Cell Culture and Transfection:

  • Seed a suitable cell line (e.g., HEK293T or HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfect the cells with a dual-luciferase splicing reporter plasmid using a suitable transfection reagent. The reporter plasmid typically contains a constitutively expressed Renilla luciferase for normalization and a Firefly luciferase gene interrupted by an intron. Splicing of the intron is required for the expression of functional Firefly luciferase.

2. Compound Treatment:

  • 24 hours post-transfection, remove the medium and add fresh medium containing this compound at various concentrations (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubate the cells for an additional 24-48 hours.

3. Luciferase Assay:

  • Wash the cells with PBS.

  • Lyse the cells using a passive lysis buffer.

  • Measure Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

4. Data Analysis:

  • For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

  • Plot the normalized luciferase ratio against the compound concentration to determine the dose-response relationship.

Alternative Analysis: RT-qPCR

As an alternative or validation step, total RNA can be extracted from the treated cells. The relative abundance of the spliced and unspliced reporter transcripts can be quantified using reverse transcription-quantitative PCR (RT-qPCR) with primers specific for each isoform.

Data Presentation

Table 2: Dual-Luciferase Splicing Reporter Assay Results

Compound ConcentrationNormalized Firefly/Renilla RatioSplicing Inhibition (%)
Vehicle (DMSO)1.00 ± 0.080
0.1 nM0.95 ± 0.075
1 nM0.82 ± 0.0618
10 nM0.65 ± 0.0535
100 nM0.40 ± 0.0460
1 µM0.15 ± 0.0385
10 µM0.05 ± 0.0295

Data are presented as mean ± standard deviation of triplicate wells. Splicing inhibition is calculated relative to the vehicle control.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the splicing modulation activity of this compound and other novel compounds. The in vitro assay offers a direct measure of a compound's effect on the core splicing machinery, while the cell-based assay provides insights into its activity in a more physiologically relevant context. Quantitative analysis of the results from these assays will enable the characterization of the potency and efficacy of potential splicing modulators, aiding in the drug development process for a variety of diseases linked to splicing dysregulation.

References

Application Notes and Protocols for 9-Demethyl FR-901235 in Alternative Splicing Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternative splicing, a crucial mechanism for generating proteomic diversity, is frequently dysregulated in cancer, leading to the production of oncogenic protein isoforms. The spliceosome, the cellular machinery responsible for splicing, has emerged as a promising target for anticancer therapies. Splicing Factor 3b Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome, is a particularly attractive target due to its frequent mutation in various malignancies. 9-Demethyl FR-901235 is a derivative of the immunomodulator FR-901235 and has demonstrated antitumor activity.[1] As an analog of potent SF3b inhibitors, it offers a valuable tool for studying the role of alternative splicing in cancer and for the development of novel therapeutics. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in cancer research.

Mechanism of Action

This compound, like other SF3b inhibitors, targets the SF3B1 subunit of the spliceosome. This interaction disrupts the normal splicing process, leading to the selection of cryptic 3' splice sites and widespread exon skipping or intron retention.[2] The resulting aberrant messenger RNA (mRNA) transcripts can lead to the production of non-functional or dominant-negative proteins, or be targeted for degradation through nonsense-mediated decay (NMD).[2] The accumulation of these mis-spliced transcripts and the subsequent alteration of the cellular proteome can induce cell cycle arrest and apoptosis in cancer cells, often with a degree of selectivity for tumor cells over normal cells.[3]

SF3b_Inhibition_Pathway Mechanism of Action of this compound cluster_0 Spliceosome cluster_1 Downstream Effects Pre-mRNA Pre-mRNA Spliceosome_Assembly Spliceosome_Assembly Pre-mRNA->Spliceosome_Assembly Binding SF3B1 SF3B1 U2_snRNP U2_snRNP SF3B1->U2_snRNP Component of Aberrant_Splicing Aberrant Splicing (Exon Skipping, Intron Retention) SF3B1->Aberrant_Splicing Disruption of function leads to U2_snRNP->Spliceosome_Assembly 9-Demethyl_FR-901235 9-Demethyl_FR-901235 9-Demethyl_FR-901235->SF3B1 Inhibits Altered_mRNA Altered_mRNA Aberrant_Splicing->Altered_mRNA Non-functional_Protein Non-functional_Protein Altered_mRNA->Non-functional_Protein NMD Nonsense-Mediated Decay Altered_mRNA->NMD Apoptosis Apoptosis Non-functional_Protein->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Non-functional_Protein->Cell_Cycle_Arrest NMD->Apoptosis

Fig. 1: Simplified signaling pathway of SF3b1 inhibition.

Quantitative Data

Quantitative data for this compound is limited in the public domain. The following table provides data for the well-characterized SF3b inhibitor Pladienolide B to offer a general reference for the potency of this class of compounds. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cancer model.

CompoundCell LineAssayIC50 / EffectReference
Pladienolide BAGS (Gastric Cancer)Cell ProliferationGrowth arrest observed[3]
Pladienolide BMKN28 (Gastric Cancer)Cell ProliferationGrowth arrest observed
Pladienolide BAGS (Gastric Cancer)ApoptosisIncreased apoptosis
Pladienolide BMKN28 (Gastric Cancer)ApoptosisIncreased apoptosis
Pladienolide BAGS (Gastric Cancer)Cell CycleG2/M phase arrest
Pladienolide BMKN28 (Gastric Cancer)Cell CycleG2/M phase arrest

Experimental Protocols

The following protocols are generalized based on methodologies used for other SF3b inhibitors and should be optimized for this compound and the specific experimental system.

Protocol 1: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Analysis of Alternative Splicing (RT-PCR)

Objective: To examine the effect of this compound on the alternative splicing of a target gene.

Materials:

  • Cancer cells treated with this compound or vehicle control

  • RNA extraction kit

  • Reverse transcription kit

  • PCR primers flanking the alternative splicing event of interest

  • Taq DNA polymerase

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Treat cells with the desired concentration of this compound for a specified time (e.g., 24 hours).

  • Extract total RNA from the treated and control cells using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform PCR using primers that flank the exon(s) affected by alternative splicing.

  • Analyze the PCR products by agarose gel electrophoresis to visualize the different splice isoforms.

  • Quantify the band intensities to determine the relative abundance of each isoform.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound or vehicle control

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Experimental_Workflow General Experimental Workflow for Studying this compound Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treat with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Splicing_Analysis Alternative Splicing Analysis (RT-PCR, RNA-seq) Treatment->Splicing_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Splicing_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis End End Data_Analysis->End

Fig. 2: A typical workflow for investigating this compound.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO and methanol. Prepare a concentrated stock solution in DMSO and dilute it in culture medium for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Compound Stability: Store the compound as recommended by the supplier, typically at -20°C, to maintain its activity.

  • Cell Line Specificity: The effects of SF3b inhibitors can vary between different cancer cell lines. It is crucial to test a range of concentrations and incubation times to determine the optimal conditions for your specific model.

  • Off-Target Effects: While SF3b inhibitors are relatively specific, potential off-target effects should be considered. Control experiments, such as using a structurally related but inactive analog, can help to validate the observed phenotypes.

Conclusion

This compound represents a valuable chemical probe for investigating the complex role of alternative splicing in cancer. By targeting the core splicing factor SF3B1, this compound can be utilized to identify novel splicing events critical for cancer cell survival and to explore the therapeutic potential of splicing modulation. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies of cancer biology and drug discovery.

References

Application of 9-Demethyl FR-901235 in Immunology Research: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Demethyl FR-901235 is a derivative of the known immunomodulator FR-901235. While research specific to the demethylated form is emerging, its structural similarity to FR-901235, which has demonstrated activities such as the restoration of lymphocyte proliferation and delayed-type hypersensitivity in preclinical models, suggests its potential as a modulator of immune responses.[1] This document provides a comprehensive guide for researchers interested in investigating the immunological effects of this compound, including detailed, hypothetical experimental protocols and data interpretation frameworks. These methodologies are based on standard immunological assays and are intended to serve as a starting point for experimentation.

Hypothetical Applications in Immunology Research

Based on the profile of its parent compound, this compound could be investigated for several applications in immunology:

  • Restoration of Immune Function: Assessing its ability to restore the proliferative capacity of lymphocytes suppressed by immunosuppressive agents or in models of disease-induced anergy.

  • Modulation of Cytokine Production: Characterizing its effect on the secretion of pro-inflammatory and anti-inflammatory cytokines from various immune cell types.

  • T-Cell Mediated Immunity: Investigating its influence on T-cell activation, differentiation, and effector functions.

  • Anti-Tumor Immunity: Given its noted antitumor activity, exploring its potential to enhance anti-tumor immune responses.[1]

Quantitative Data Summary

As specific quantitative data for the immunological effects of this compound are not yet widely published, the following table provides a template for how such data could be structured and presented. Researchers are encouraged to populate this table with their own experimental findings.

Assay Cell Type Parameter Measured Effective Concentration (EC50) Maximum Effect (Emax) Inhibitory Concentration (IC50)
Lymphocyte ProliferationMurine Splenocytes³H-Thymidine incorporation
Human PBMCsCFSE dilution
Cytokine Production (LPS-stimulated)RAW 264.7 MacrophagesTNF-α secretion
Human PBMCsIL-6 secretion
T-Cell ActivationPurified Human CD4+ T-cellsCD25 Expression
CD69 Expression

Experimental Protocols

The following are detailed protocols for key experiments to characterize the immunomodulatory activity of this compound.

Protocol 1: In Vitro Lymphocyte Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of lymphocytes. This can be assessed in the context of mitogen-induced proliferation or in a setting of immunosuppression.

Materials:

  • This compound (stock solution in DMSO)

  • Primary murine splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol

  • Mitogen: Concanavalin A (ConA) or Phytohemagglutinin (PHA) for T-cells, Lipopolysaccharide (LPS) for B-cells

  • Immunosuppressive agent (optional): Dexamethasone or Cyclosporin A

  • ³H-Thymidine or Carboxyfluorescein succinimidyl ester (CFSE)

  • 96-well flat-bottom culture plates

  • Cell harvester and liquid scintillation counter (for ³H-Thymidine) or flow cytometer (for CFSE)

Methodology:

  • Cell Preparation: Isolate murine splenocytes or human PBMCs using standard density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with complete RPMI-1640 medium and resuspend to a final concentration of 2 x 10⁶ cells/mL.

  • Experimental Setup:

    • Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • (Optional, for immunosuppression reversal studies) Add an immunosuppressive agent at a predetermined concentration.

    • Add 50 µL of the mitogen (e.g., ConA at 5 µg/mL) to stimulate proliferation. Include unstimulated control wells.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Proliferation Measurement:

    • ³H-Thymidine Incorporation: 18 hours before the end of incubation, add 1 µCi of ³H-Thymidine to each well. Harvest the cells onto glass fiber filters and measure radioactivity using a liquid scintillation counter.

    • CFSE Dilution: Prior to plating, label the cells with CFSE. After incubation, harvest the cells, stain with cell surface markers (e.g., CD4, CD8) if desired, and analyze the dilution of CFSE fluorescence by flow cytometry.

  • Data Analysis: Calculate the proliferation index or percentage of divided cells. Plot the results against the concentration of this compound to determine the EC50 or IC50.

G cluster_0 Cell Preparation cluster_1 Experimental Setup cluster_2 Incubation & Measurement A Isolate Splenocytes/PBMCs B Wash and Resuspend Cells A->B C Plate Cells (2x10^5/well) B->C D Add this compound C->D E Add Mitogen (e.g., ConA) D->E F Incubate (48-72h, 37°C, 5% CO2) E->F G Add 3H-Thymidine or Analyze CFSE F->G H Measure Proliferation G->H

Workflow for Lymphocyte Proliferation Assay.
Protocol 2: Cytokine Production Assay

Objective: To measure the effect of this compound on the production of key cytokines by immune cells.

Materials:

  • This compound (stock solution in DMSO)

  • RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMDMs) or human PBMCs

  • Complete RPMI-1640 or DMEM medium

  • Stimulant: Lipopolysaccharide (LPS)

  • 96-well flat-bottom culture plates

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)

Methodology:

  • Cell Plating: Seed RAW 264.7 cells or BMDMs at a density of 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight. For PBMCs, use 2 x 10⁵ cells/well and proceed directly.

  • Compound Treatment:

    • Remove the old medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control.

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time will depend on the cytokine being measured.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.

  • Cytokine Measurement: Quantify the concentration of the target cytokine in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the concentration of this compound to determine the IC50 for cytokine inhibition or EC50 for cytokine induction.

G cluster_0 Cell Culture cluster_1 Treatment & Stimulation cluster_2 Analysis A Seed Macrophages/PBMCs B Adhere Overnight (if applicable) A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Incubate (6-24h) D->E F Collect Supernatant E->F G Measure Cytokines by ELISA F->G

Workflow for Cytokine Production Assay.

Hypothetical Signaling Pathway

The immunomodulatory effects of compounds like FR-901235 and its analogs could be mediated through various signaling pathways. A plausible hypothesis is the modulation of key transcription factors involved in inflammation and immune cell activation, such as NF-κB and AP-1. The following diagram illustrates a hypothetical mechanism of action where this compound inhibits a kinase upstream of IκBα, leading to reduced NF-κB activation.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Compound This compound Compound->IKK DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines

Hypothetical NF-κB Signaling Inhibition.

Conclusion

References

Application Notes and Protocols for Assessing the Antitumor Activity of 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the biological activity of 9-Demethyl FR-901235 is limited and conflicting in publicly available literature. Some sources indicate it possesses antitumor activity, while others classify it as a synthetic impurity standard with no intended pharmacological effect.[1] The following protocols are therefore provided as a general framework for assessing the potential antitumor activity of a novel compound, such as this compound, and are based on standard methodologies in cancer research. The suggested signaling pathways are representative of common targets in oncology and are not definitively established for this specific compound.

Introduction

This compound is a derivative of the immunomodulator FR-901235.[2][3] The parent compound, FR-901235, has been shown to restore lymphocyte proliferation and delayed-type hypersensitivity in tumor-bearing mice, suggesting a potential immunomodulatory mechanism of action.[2] This document provides detailed protocols for the in vitro and in vivo evaluation of the antitumor potential of this compound.

In Vitro Antitumor Activity Assessment

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the direct effect of a compound on cancer cell proliferation and survival.

Table 1: Quantitative Data from In Vitro Assays

AssayCell LineParameterValue
MTT AssayA549 (Lung Carcinoma)IC50 (µM)Data to be determined
MTT AssayHT-29 (Colon Carcinoma)IC50 (µM)Data to be determined
MTT AssayMCF-7 (Breast Carcinoma)IC50 (µM)Data to be determined
Trypan Blue ExclusionA549 (Lung Carcinoma)% ViabilityData to be determined
LDH Release AssayA549 (Lung Carcinoma)% CytotoxicityData to be determined

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, HT-29, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis and Cell Cycle Analysis

These experiments help to elucidate the mechanism of cell death induced by the compound.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the Annexin V assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Antitumor Activity Assessment

In vivo studies are crucial to evaluate the efficacy and safety of the compound in a living organism.

Table 2: Quantitative Data from In Vivo Studies

Animal ModelTumor TypeTreatment Dose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Nude MiceA549 XenograftData to be determinedData to be determinedData to be determined
C57BL/6 MiceB16-F10 MelanomaData to be determinedData to be determinedData to be determined

Protocol 4: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal or oral route) at various doses daily or on a specified schedule. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the percentage of tumor growth inhibition.

Signaling Pathway Analysis

Understanding the molecular mechanism of action is critical for drug development. Based on the activities of related compounds, exploring pathways involved in cell proliferation, apoptosis, and immune response is recommended.

Protocol 5: Western Blotting for Signaling Pathway Proteins

  • Cell Lysis: Treat cancer cells with this compound for various time points. Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of ERK, Akt, p38; apoptosis markers like cleaved PARP, Caspase-3; cell cycle regulators like p21, Cyclin D1).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_moa Mechanism of Action vitro_start Cancer Cell Lines cytotoxicity Cytotoxicity Assays (MTT, LDH) vitro_start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle Cell Cycle Analysis (PI Staining) ic50->apoptosis ic50->cell_cycle vivo_start Xenograft/Syngeneic Model ic50->vivo_start Inform Dose Selection treatment Compound Administration vivo_start->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint efficacy Evaluate Efficacy & Toxicity endpoint->efficacy moa_start Treated Cells/Tissues endpoint->moa_start western_blot Western Blot moa_start->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: General workflow for assessing antitumor activity.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression proliferation Cell Proliferation, Survival, Differentiation gene_expression->proliferation compound This compound (Hypothesized Target) compound->mek Inhibition?

Caption: Hypothesized MAPK/ERK pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 9-Demethyl FR-901235 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the concentration of 9-Demethyl FR-901235 in cell viability experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the 9-demethyl derivative of the immunomodulator FR-901235.[1] It exhibits antitumor activity.[2] The parent compound, FR-901235, and related molecules are known to act as splicing modulators. They target the SF3b subunit of the spliceosome, a key component of the machinery that processes pre-mRNA into mature mRNA. By inhibiting the spliceosome, these compounds can lead to alterations in RNA splicing, which can affect various cellular processes, including the Wnt signaling pathway, and ultimately induce apoptosis in cancer cells.

Q2: What is the recommended starting concentration for this compound in a new cell line?

While specific IC50 values for this compound are not widely published, a general recommendation for novel compounds is to start with a broad dose-response experiment. A common approach is to test a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions (e.g., 3-fold or 10-fold).[3][4] This initial screen will help to identify a narrower, effective concentration range for more detailed follow-up experiments to determine the precise IC50 value.[3] For splicing modulators, effective concentrations can be in the nanomolar to low micromolar range.

Q3: How long should I incubate my cells with this compound?

The optimal incubation time is dependent on the cell line's doubling time and the specific biological question. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow sufficient time to observe effects on cell viability. For rapidly dividing cells, a shorter incubation of 24 hours might be sufficient, while for slower-growing cells, longer incubation times may be necessary. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal duration for your specific cell line and experimental goals.

Q4: What is the best method to determine the effect of this compound on cell viability?

Several cell viability assays are available, each with its own advantages and disadvantages. Commonly used methods include:

  • MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which is often correlated with cell viability.

  • Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered less toxic to cells than MTT.

  • ATP Assays (e.g., CellTiter-Glo): These luminescent assays quantify the amount of ATP present, which is a direct indicator of metabolically active cells.

  • Trypan Blue Exclusion Assay: This is a dye exclusion method used for direct counting of viable and non-viable cells.

The choice of assay can depend on the experimental setup, available equipment, and the specific information required.

Troubleshooting Guide

Encountering issues during in vitro experiments is common. The following table provides a guide to troubleshooting potential problems when optimizing this compound concentration for cell viability.

Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before plating and use proper pipetting techniques. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media.
Pipetting errors.Calibrate pipettes regularly and use a multi-channel pipette for adding reagents to minimize well-to-well variation.
Low or no cytotoxic effect observed Concentration is too low.Perform a dose-response experiment with a wider and higher range of concentrations.
Incubation time is too short.Increase the incubation time (e.g., 48 or 72 hours) to allow for the compound to exert its effect.
The compound is inactive.Check the storage conditions and expiration date of the compound. Prepare a fresh stock solution.
High background in MTT/XTT assay Contamination of media.Visually inspect plates for microbial contamination. Use sterile techniques throughout the experiment.
Interference from phenol (B47542) red in the media.Use phenol red-free media during the assay or perform a wash step with PBS before adding the MTT reagent.
Precipitation of the compound in the media Poor solubility of this compound at the tested concentration.Visually inspect the wells for any precipitate. Ensure the final solvent (e.g., DMSO) concentration is at a non-toxic level (typically <0.5%). Consider using a different solvent if necessary.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a broad range from 1 nM to 100 µM).

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway

The parent compound of this compound, FR-901235, is known to be a splicing modulator that can impact the Wnt signaling pathway. The following diagram illustrates a simplified canonical Wnt signaling pathway.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates & activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes promotes

Caption: Simplified canonical Wnt signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for determining the optimal concentration of this compound.

Experimental_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_treatment Treat cells with serial dilutions of This compound overnight_incubation->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Measure absorbance/fluorescence viability_assay->data_acquisition data_analysis Analyze data and determine IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in cell viability assays.

Troubleshooting_Logic start Inconsistent or Unexpected Cell Viability Results check_replicates High variability between replicates? start->check_replicates check_effect Low or no cytotoxic effect? start->check_effect check_background High background signal? start->check_background check_replicates->check_effect No solution_replicates Optimize cell seeding and pipetting technique. Avoid edge effects. check_replicates->solution_replicates Yes check_effect->check_background No solution_effect Increase concentration range and/or incubation time. Check compound activity. check_effect->solution_effect Yes solution_background Check for contamination. Use phenol red-free media. check_background->solution_background Yes review_protocol Review and optimize protocol check_background->review_protocol No solution_replicates->review_protocol solution_effect->review_protocol solution_background->review_protocol

Caption: Troubleshooting decision tree for cell viability assays.

References

common experimental artifacts with 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Demethyl FR-901235. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known activities?

A1: this compound is the 9-demethyl derivative of the immunomodulator FR-901235. It is a natural product first isolated from an endophytic Penicillium species.[1] It has been reported to possess both antitumor and immunomodulatory activities. The parent compound, FR-901235, has been shown to restore normal mitogen-induced lymphocyte proliferation and delayed-type hypersensitivity in certain experimental models.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store this compound at -20°C.

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is 330.29 g/mol .[2]

Q5: Are there any known off-target effects for this compound?

A5: Currently, there is limited specific information available in the public domain regarding the off-target effects of this compound. As with any experimental compound, it is crucial to include appropriate controls to assess potential off-target effects in your specific assay system.

Troubleshooting Guides

Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Degradation As a natural product, this compound may be susceptible to degradation. Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light and store at -20°C.
Suboptimal DMSO Concentration High concentrations of DMSO can be toxic to cells and interfere with assay results. Ensure the final concentration of DMSO in your cell culture medium is below 0.1% to minimize solvent-induced artifacts. Run a vehicle control with the same final DMSO concentration as your experimental samples.
Poor Solubility in Assay Medium Although soluble in DMSO, the compound may precipitate when diluted into aqueous assay buffers or cell culture media. Visually inspect for any precipitation after dilution. Consider pre-warming the medium before adding the compound and vortexing gently. If solubility issues persist, a different formulation or solvent system might be necessary, though compatibility with the assay must be verified.
Incorrect Cell Density or Health Ensure cells are healthy, within a low passage number, and seeded at an optimal density for your specific assay. Cell health can significantly impact the response to treatment.
Assay-Specific Issues For immunomodulatory assays, such as cytokine secretion or lymphocyte proliferation, ensure that the stimulation conditions (e.g., mitogen concentration, incubation time) are optimized.
Issue 2: High Background or False Positives in Screening Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Interference with Assay Readout This compound, like many natural products, may possess intrinsic properties (e.g., fluorescence) that can interfere with assay detection methods. To check for this, run a control plate with the compound in the absence of cells or other biological reagents to measure any direct effect on the assay signal.
Cytotoxicity The observed effect may be due to general cytotoxicity rather than a specific immunomodulatory activity. Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your primary screen to assess the compound's effect on cell viability at the tested concentrations.
Contamination of Compound Ensure the purity of your this compound. Impurities from synthesis or degradation could lead to unexpected biological activities. If possible, verify the purity by HPLC or mass spectrometry.

Experimental Protocols

General Protocol for a Cell-Based Cytokine Secretion Assay

This protocol provides a general framework. Specific cell types, stimuli, and cytokines of interest will require optimization.

  • Cell Seeding: Plate peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line at a predetermined optimal density in a 96-well plate.

  • Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Pre-incubation: Add the diluted compound or vehicle control (media with 0.1% DMSO) to the cells and pre-incubate for 1-2 hours.

  • Stimulation: Add a stimulating agent (e.g., lipopolysaccharide [LPS] for monocytes/macrophages, phytohemagglutinin [PHA] for lymphocytes) to induce cytokine production. Include an unstimulated control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatant using an appropriate method, such as ELISA or a multiplex bead-based assay.

  • Data Analysis: Normalize the cytokine levels to the vehicle control and plot a dose-response curve to determine the IC50 or EC50 of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_compound Prepare 9-Demethyl FR-901235 Stock (DMSO) pre_incubate Pre-incubate with Compound/Vehicle prep_compound->pre_incubate seed_cells Seed Immune Cells seed_cells->pre_incubate stimulate Add Stimulant (e.g., LPS, PHA) pre_incubate->stimulate incubate Incubate (24-48h) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant quantify_cytokine Quantify Cytokine (e.g., ELISA) collect_supernatant->quantify_cytokine analyze_data Data Analysis quantify_cytokine->analyze_data

Caption: General workflow for a cell-based cytokine secretion assay.

troubleshooting_logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_solutions Potential Solutions start Inconsistent or No Activity degradation Degradation? start->degradation solubility Solubility Issue? start->solubility purity Purity Issue? start->purity dmso_conc DMSO > 0.1%? start->dmso_conc cell_health Poor Cell Health? start->cell_health assay_conditions Suboptimal Conditions? start->assay_conditions fresh_stock Use Fresh Stock degradation->fresh_stock check_precipitation Visually Inspect Dilution solubility->check_precipitation verify_purity Verify Purity (HPLC) purity->verify_purity lower_dmso Lower Final DMSO dmso_conc->lower_dmso check_cells Check Cell Viability cell_health->check_cells optimize_assay Optimize Assay Parameters assay_conditions->optimize_assay

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: 9-Demethyl FR-901235 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research purposes only and does not constitute medical advice.

Introduction

9-Demethyl FR-901235 is a derivative of the immunomodulator FR-901235 and has been noted for its potential antitumor activity.[1] This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and enhancing the in vitro efficacy of this compound. Due to the limited publicly available data on this compound, this guide also incorporates general principles and strategies applicable to novel compound testing in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the 9-demethyl derivative of FR-901235, an immunomodulatory compound.[2] It was first isolated from an endophytic Penicillium species and has reported antitumor activity.[1] However, it is also described as a synthetic compound used as an impurity standard in drug synthesis, and in this context, is not intended to have pharmacological activity.[3]

Q2: What is the mechanism of action of this compound?

The precise mechanism of action for this compound has not been extensively described in publicly available literature. To elucidate its mechanism, researchers may consider investigating pathways commonly associated with antitumor compounds, such as apoptosis induction, cell cycle arrest, and inhibition of cancer-related signaling cascades.

Q3: Are there any known IC50 values for this compound?

Currently, there is no specific quantitative data, such as IC50 values across different cancer cell lines, available in the public domain for this compound. Determining the IC50 in your cell line of interest is a critical first step.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Cytotoxicity Observed Suboptimal Concentration Range: The concentrations tested may be too low to elicit a cytotoxic effect.Perform a broad-range dose-response study to identify an effective concentration range.
Cell Line Resistance: The selected cell line may be inherently resistant to the compound's mechanism of action.Test the compound on a panel of diverse cancer cell lines to identify sensitive models.
Compound Instability: The compound may be degrading in the cell culture medium.Assess the stability of this compound in your experimental conditions over time using techniques like HPLC.
Incorrect Solvent/Vehicle: The solvent used to dissolve the compound may be interfering with its activity or be toxic to the cells at the concentration used.Ensure the final solvent concentration is non-toxic to the cells and that the compound is fully solubilized. Consider alternative biocompatible solvents.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding.
Compound Precipitation: The compound may be precipitating out of solution at higher concentrations.Visually inspect the culture wells for any signs of precipitation. If observed, try using a lower concentration or a different solvent system.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to minimize evaporation.
Unexpected Cellular Morphology Off-Target Effects: The compound may be interacting with unintended cellular targets.Perform target validation studies, such as cellular thermal shift assays (CETSA) or affinity chromatography, to identify potential binding partners.
Solvent Toxicity: The vehicle used to dissolve the compound may be causing cellular stress.Run a vehicle-only control at the highest concentration used in the experiment to assess its effect on cell morphology.

Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and use a non-linear regression model to calculate the IC50 value.

Strategies to Enhance Efficacy

1. Combination Therapy:

Investigating the synergistic effects of this compound with other known anticancer agents can be a promising strategy. A logical workflow for this is outlined below.

Caption: Workflow for investigating combination therapy.

2. Modulating Drug Efflux:

Cancer cells can develop resistance by overexpressing drug efflux pumps. Co-administration of this compound with an inhibitor of these pumps might increase its intracellular concentration and efficacy.

Drug_Efflux_Modulation cluster_cell Cancer Cell Pump Drug Efflux Pump (e.g., P-gp) Drug_out Pump->Drug_out Efflux Drug_in This compound (Intracellular) Drug_ext This compound (Extracellular) Drug_ext->Drug_in Influx Inhibitor Efflux Pump Inhibitor Inhibitor->Pump Inhibits

Caption: Modulation of drug efflux to increase intracellular concentration.

3. Understanding the Signaling Pathway:

A hypothetical signaling pathway for an antitumor agent is presented below. Identifying the pathway affected by this compound is crucial for optimizing its use.

Signaling_Pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binds/Inhibits Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factor->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Factor->Apoptosis

Caption: A hypothetical signaling pathway for an antitumor compound.

References

Technical Support Center: Addressing Off-Target Effects of Splicing Modulators like 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the splicing modulator 9-Demethyl FR-901235. The focus is on identifying, characterizing, and mitigating potential off-target effects to ensure data integrity and accelerate research.

Frequently Asked Questions (FAQs)

Q1: We are observing a phenotype in our cellular assay that doesn't align with the known function of the target splicing factor. How can we determine if this is an off-target effect of this compound?

A1: Distinguishing between on-target and off-target effects is a critical step in characterizing a novel compound. A multi-pronged approach is recommended:

  • Use a Structurally Related Inactive Analog: If available, an inactive chemical analog of this compound that does not engage the intended splicing factor is an excellent control.[1] If this analog recapitulates the phenotype, it strongly suggests an off-target effect.

  • Employ a Structurally Distinct Splicing Modulator: Utilize another splicing modulator with a different chemical scaffold but the same molecular target. If this compound produces the expected on-target phenotype but not the unexpected one, it points towards an off-target effect of this compound.

  • Titrate the Compound: Off-target effects are often concentration-dependent.[1] Perform a dose-response experiment to determine if the unexpected phenotype occurs at a different concentration range than the intended on-target activity.

  • Target Engagement Assays: Confirm that this compound is binding to its intended target in your experimental system at the concentrations being used.[1] Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.

Q2: How can we proactively assess the selectivity of this compound before conducting extensive cellular experiments?

A2: Early-stage selectivity profiling is crucial for understanding the potential for off-target effects.[1]

  • Computational Screening: In silico methods can predict potential off-target interactions by comparing the structure of this compound to libraries of known drugs and their targets.[1] This can provide an early indication of potential off-target families, such as kinases or G-protein coupled receptors.

  • Broad Panel Screening: Screen the compound against commercially available panels of common off-target proteins. These panels often include a wide range of kinases, phosphatases, proteases, and other enzyme families.

Q3: Our RNA-Seq data shows widespread changes in splicing, but also significant alterations in gene expression levels. How can we differentiate between direct effects on splicing and downstream transcriptional consequences of off-target effects?

A3: This is a common challenge when working with splicing modulators. Here's how you can approach this:

  • Time-Course Experiment: Perform a time-course RNA-Seq experiment. Early time points are more likely to reveal direct effects on splicing, while later time points will show a combination of direct splicing changes and downstream transcriptional adaptations or off-target-driven expression changes.

  • Integrate with Proteomics: Complement your transcriptomic data with proteomic analysis. This can help determine if the observed changes in mRNA splicing and expression translate to altered protein levels and identify unexpected protein expression changes that may result from off-target signaling pathway activation.

  • Pathway Analysis: Utilize bioinformatics tools to analyze the pathways enriched in both the differentially spliced and differentially expressed genes. If the differentially expressed genes are enriched in specific signaling pathways unrelated to the function of your target splicing factor, it may indicate an off-target effect. For instance, splicing modulators like Pladienolide B have been shown to affect the Wnt signaling pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in assay results between experiments. 1. Compound instability in media. 2. Inconsistent cell passage number or health. 3. Off-target effects causing cellular stress.1. Assess compound stability in your specific cell culture media over the course of the experiment. 2. Standardize cell culture conditions, including passage number and seeding density. 3. Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the toxic concentration range of the compound and ensure experimental concentrations are well below this.
Observed phenotype is inconsistent with genetic knockdown of the target splicing factor. 1. The phenotype is a result of an off-target effect. 2. The compound affects the splicing of a different set of transcripts than the siRNA/shRNA used for knockdown. 3. The compound has effects beyond splicing modulation (e.g., inhibiting another protein).1. Initiate off-target identification strategies as outlined in the FAQs. 2. Perform a comprehensive RNA-Seq analysis to compare the splicing changes induced by the compound versus the genetic knockdown. 3. Conduct broad-panel biochemical screens to identify other potential protein targets.
Cellular toxicity at concentrations required for the desired splicing modulation. 1. The on-target splicing effect is inherently toxic to the cells. 2. Off-target effects are causing cytotoxicity.1. Attempt to rescue the phenotype by overexpressing a correctly spliced version of a key affected transcript. 2. Use a structurally distinct splicing modulator to see if the toxicity is recapitulated. If not, the toxicity is likely due to an off-target effect of this compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its intended splicing factor target in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Analyze the amount of the target splicing factor remaining in the supernatant by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: RNA-Seq Analysis of Splicing Modulation

Objective: To identify and quantify changes in pre-mRNA splicing patterns induced by this compound.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with this compound or a vehicle control. Extract total RNA of high quality (RIN > 8).

  • Library Preparation: Prepare RNA-Seq libraries using a method that preserves strand information and is suitable for splicing analysis (e.g., TruSeq Stranded mRNA Library Prep Kit).

  • Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform to generate sufficient read depth for splicing analysis.

  • Data Analysis Workflow:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

    • Splicing Analysis: Use specialized software (e.g., rMATS, LeafCutter, or DEXSeq) to identify and quantify differential splicing events (e.g., exon skipping, intron retention, alternative 5'/3' splice sites) between compound-treated and control samples.

    • Visualization: Visualize the read coverage and splicing patterns of specific genes of interest using a genome browser like the Integrated Genome Browser (IGB).

Visualizations

experimental_workflow cluster_phenotype Unexpected Phenotype Observed cluster_validation Initial Validation cluster_target_engagement Target Engagement cluster_profiling Off-Target Profiling cluster_conclusion Conclusion phenotype Initial Observation inactive_analog Test Inactive Analog phenotype->inactive_analog distinct_compound Test Structurally Distinct Compound phenotype->distinct_compound dose_response Dose-Response Curve phenotype->dose_response off_target Off-Target Effect inactive_analog->off_target on_target On-Target Effect distinct_compound->on_target cetsa CETSA dose_response->cetsa biochemical_screen Biochemical Screens (e.g., Kinase Panels) cetsa->biochemical_screen rna_seq RNA-Seq Analysis cetsa->rna_seq biochemical_screen->off_target rna_seq->on_target rna_seq->off_target

Caption: A workflow for investigating unexpected phenotypes.

splicing_modulation_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm gene Gene pre_mrna pre-mRNA gene->pre_mrna Transcription spliceosome Spliceosome (containing SF3B1) pre_mrna->spliceosome Splicing mature_mrna Mature mRNA spliceosome->mature_mrna Normal Splicing aberrant_mrna Aberrant mRNA spliceosome->aberrant_mrna Altered Splicing splicing_modulator This compound splicing_modulator->spliceosome Inhibition protein Functional Protein mature_mrna->protein Translation nonfunctional_protein Non-functional or Altered-function Protein aberrant_mrna->nonfunctional_protein Translation phenotype Cellular Phenotype protein->phenotype nonfunctional_protein->phenotype

Caption: Mechanism of action for a splicing modulator.

troubleshooting_tree start Unexpected Experimental Outcome is_reproducible Is the outcome reproducible? start->is_reproducible check_reagents Check reagents and cell health is_reproducible->check_reagents No is_dose_dependent Is it dose-dependent? is_reproducible->is_dose_dependent Yes likely_artifact Likely experimental artifact check_reagents->likely_artifact investigate_off_target Investigate for off-target effects (see workflow) is_dose_dependent->investigate_off_target No on_target_or_artifact Is it consistent with on-target biology? is_dose_dependent->on_target_or_artifact Yes on_target_or_artifact->investigate_off_target No likely_on_target Likely on-target effect on_target_or_artifact->likely_on_target Yes

Caption: Decision tree for troubleshooting unexpected results.

References

optimizing incubation time for 9-Demethyl FR-901235 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for experiments involving 9-Demethyl FR-901235, a potent spliceosome inhibitor. While direct time-course and dose-response data for this compound are limited in publicly available literature, the information herein is based on extensive research of its close analogs with the same mechanism of action, such as Spliceostatin A and Pladienolide B. These compounds target the SF3B1 subunit of the spliceosome, leading to inhibition of pre-mRNA splicing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an analog of FR-901235 and functions as a potent inhibitor of the spliceosome. It specifically targets the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 snRNP. By binding to SF3B1, it stalls the spliceosome assembly at an early stage, preventing the catalytic steps of splicing. This leads to an accumulation of unspliced pre-mRNAs and the generation of aberrant splice variants, ultimately triggering cellular stress and apoptosis in cancer cells.

Q2: What are the primary cellular effects of this compound treatment?

A2: The primary cellular effects include:

  • Splicing Inhibition: Rapid inhibition of pre-mRNA splicing, leading to intron retention and exon skipping.

  • Cell Cycle Arrest: Induction of cell cycle arrest, often at the G1 and G2/M phases.

  • Apoptosis: Time and dose-dependent induction of apoptosis.

  • Modulation of Gene Expression: Altered expression of numerous genes due to splicing defects, including those involved in cell survival, proliferation, and DNA damage response.

Q3: How quickly can I expect to see an effect after treating cells with this compound?

A3: The onset of effects is assay-dependent:

  • Splicing Alterations (RT-PCR): Changes in splicing patterns can be detected as early as 15-30 minutes after treatment.

  • Apoptosis (Flow Cytometry, Western Blot): Commitment to apoptosis can be observed within 2 hours, with significant increases in apoptotic markers typically seen between 6 and 24 hours.

  • Cell Viability (MTT, etc.): A significant decrease in cell viability is usually observed after 24 to 72 hours of continuous exposure.

Troubleshooting Guides

Issue 1: No observable effect on cell viability after treatment.

Possible Cause Troubleshooting Step
Insufficient Incubation Time For initial experiments, extend the incubation period to 48 or 72 hours. Cell viability assays often require longer incubation times to show significant effects.
Sub-optimal Concentration Perform a dose-response experiment to determine the IC50 for your specific cell line. Concentrations can range from low nanomolar to micromolar depending on the cell type.
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Cell Line Resistance Some cell lines may be inherently resistant. Confirm the presence and expression of the target protein, SF3B1, in your cell line.

Issue 2: Inconsistent results in splicing analysis (RT-PCR).

Possible Cause Troubleshooting Step
Inappropriate Time Point Perform a time-course experiment. Splicing defects can be transient for some genes. Analyze samples at early time points (e.g., 30 minutes, 1 hour, 4 hours) and later time points (e.g., 12, 24 hours).
Primer Design Ensure your RT-PCR primers are designed to specifically amplify both the spliced and unspliced transcripts of your gene of interest.
RNA Quality Use high-quality, intact RNA for your experiments. Perform a quality check before reverse transcription.

Data Presentation: Recommended Incubation Times for Various Assays

The optimal incubation time for this compound treatment is highly dependent on the experimental endpoint. The following table summarizes typical incubation periods based on studies with analogous SF3B1 inhibitors.

Assay Objective Short Incubation (0.5 - 6 hours) Medium Incubation (6 - 24 hours) Long Incubation (24 - 72 hours)
RT-PCR Detection of splicing defects (initial changes) (pronounced effects)
Western Blot Analysis of protein expression changes
Flow Cytometry Apoptosis detection (Annexin V/PI) (early apoptosis) (late apoptosis/necrosis)
Cell Viability (e.g., MTT, CTG) Assessment of cytotoxicity
Immunofluorescence Subcellular localization of splicing factors

Experimental Protocols

Protocol 1: Time-Course Analysis of Splicing Modulation by RT-PCR
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: Treat cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).

  • Time Points: Harvest cells at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-treatment.

  • RNA Extraction: Isolate total RNA from the harvested cells using a standard protocol (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers designed to specifically amplify the spliced and unspliced isoforms of a target gene known to be affected by SF3B1 inhibition (e.g., DNAJB1).

  • Data Analysis: Analyze the relative expression of the spliced and unspliced transcripts at each time point, normalized to a housekeeping gene.

Protocol 2: Assessment of Apoptosis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and the viable population (Annexin V-negative, PI-negative).

Mandatory Visualization

cluster_0 Spliceosome Inhibition Pathway 9-Demethyl_FR-901235 9-Demethyl_FR-901235 SF3B1 SF3B1 9-Demethyl_FR-901235->SF3B1 binds to U2_snRNP U2_snRNP SF3B1->U2_snRNP component of Spliceosome_Assembly Spliceosome_Assembly U2_snRNP->Spliceosome_Assembly required for Splicing_Inhibition Splicing_Inhibition Spliceosome_Assembly->Splicing_Inhibition is stalled Unspliced_pre_mRNA Unspliced_pre_mRNA Splicing_Inhibition->Unspliced_pre_mRNA leads to accumulation of Cellular_Stress Cellular_Stress Unspliced_pre_mRNA->Cellular_Stress induces Apoptosis Apoptosis Cellular_Stress->Apoptosis triggers

Caption: Signaling pathway of this compound.

cluster_1 Experimental Workflow for Incubation Time Optimization Start Start Dose_Response Perform Dose-Response (24h, 48h, 72h) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Time_Course Perform Time-Course (0-24h at IC50) Determine_IC50->Time_Course Assay_Endpoints Analyze Assay Endpoints (RT-PCR, Apoptosis, Viability) Time_Course->Assay_Endpoints Optimal_Time Identify Optimal Incubation Time Assay_Endpoints->Optimal_Time

Caption: Workflow for optimizing incubation time.

cluster_2 Troubleshooting Logic No_Effect No Observable Effect? Check_Time Incubation Time > 48h? No_Effect->Check_Time Yes Check_Conc Concentration at IC50? Check_Time->Check_Conc Yes Increase_Time Increase Incubation Time Check_Time->Increase_Time No Check_Compound Compound Freshly Prepared? Check_Conc->Check_Compound Yes Dose_Response Perform Dose-Response Check_Conc->Dose_Response No Check_Cell_Line Verify Cell Line Sensitivity (e.g., SF3B1 expression) Check_Compound->Check_Cell_Line Yes Prepare_Fresh Prepare Fresh Compound Check_Compound->Prepare_Fresh No

Caption: Troubleshooting decision tree.

improving reproducibility in 9-Demethyl FR-901235 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving 9-Demethyl FR-901235. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is the 9-demethyl derivative of the immunomodulator FR-901235. It is a polyphenol compound originally isolated from Penicillium sp. Its known biological activities include antitumor and immunomodulatory effects. It is believed to exert its immunosuppressive effects, at least in part, by inhibiting the Calcineurin/NFAT signaling pathway, which is crucial for T-cell activation and proliferation.

Q2: How should this compound be stored and handled?

For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. As a polyphenol, it may be susceptible to degradation in cell culture media over time. It is advisable to perform stability tests in your specific experimental conditions if long incubation times are required.

Q3: What are the key considerations for designing a cell-based assay with this compound?

  • Cell Line Selection: Choose cell lines relevant to the biological activity being investigated (e.g., Jurkat cells for T-cell signaling, various cancer cell lines for antitumor activity).

  • Compound Concentration: Perform a dose-response curve to determine the optimal concentration range and the IC50 value for your specific cell line and endpoint.

  • Incubation Time: The duration of exposure to the compound can significantly impact the results. Optimize the incubation time based on the specific assay and expected biological response.

  • Controls: Include appropriate positive and negative controls. For immunomodulation assays, a known immunosuppressant like Cyclosporin A or FK506 can be used as a positive control. A vehicle control (e.g., DMSO) is essential.

Q4: How can I assess the immunomodulatory activity of this compound?

A common method is to measure its effect on T-cell proliferation. This can be done using assays such as the CFSE-based proliferation assay or ATP-based viability assays like CellTiter-Glo®. In these assays, T-cells are stimulated to proliferate, and the inhibitory effect of this compound on this proliferation is quantified.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or no biological activity observed Compound Degradation: this compound, being a polyphenol, may be unstable in solution or cell culture media.Prepare fresh stock solutions. Aliquot and store at -80°C. Minimize exposure to light. Consider performing a stability check of the compound in your specific media over the time course of your experiment.
Incorrect Concentration: The concentration used may be too low to elicit a response or too high, causing non-specific toxicity.Perform a thorough dose-response analysis to determine the optimal working concentration range and IC50.
Cellular Health: Cells may be unhealthy, leading to a lack of response.Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Regularly check for mycoplasma contamination.
High background or non-specific effects Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5% for DMSO). Include a vehicle-only control.
Compound Precipitation: The compound may be precipitating out of solution at the tested concentrations.Visually inspect the culture wells for any signs of precipitation. If observed, try lowering the concentration or using a different solvent system if possible.
Variability between replicate experiments Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts.
Pipetting Errors: Inaccurate pipetting of the compound or reagents.Calibrate pipettes regularly. Use fresh tips for each replicate.
Edge Effects in Plates: Wells on the edge of the plate can be prone to evaporation, leading to altered cell growth and compound concentration.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol provides a general framework for assessing the effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • CFSE (stock solution in DMSO)

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • This compound (stock solution in DMSO)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Methodology:

  • Cell Preparation: Isolate PBMCs from whole blood or culture your T-cell line. Ensure cells are healthy and have high viability.

  • CFSE Staining:

    • Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete RPMI media.

    • Wash the cells twice with complete RPMI media.

  • Cell Seeding and Treatment:

    • Resuspend CFSE-labeled cells in complete RPMI media.

    • Seed 1-2 x 10^5 cells/well in a 96-well plate.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • T-Cell Stimulation:

    • Add the T-cell mitogen (e.g., PHA at 5 µg/mL) to the appropriate wells. Include an unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer.

    • Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

    • Analyze the data by gating on the live cell population and observing the dilution of CFSE fluorescence as a measure of cell proliferation.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from T-cell proliferation assays. The values for this compound need to be determined empirically.

CompoundCell LineMitogenIncubation Time (days)IC50 (µM) [95% CI]
This compound JurkatPHA3To be determined
Cyclosporin A (Control) JurkatPHA3Literature value
This compound Human PBMCsanti-CD3/CD285To be determined
FK506 (Control) Human PBMCsanti-CD3/CD285Literature value

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound through the inhibition of the Calcineurin/NFAT signaling pathway.

Calcineurin_NFAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activation CD28 CD28 CD28->PLCg PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release Ca_cyto ↑ [Ca²⁺]cyto Ca_ER->Ca_cyto Calcineurin Calcineurin Ca_cyto->Calcineurin Activation NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Demethyl_FR 9-Demethyl FR-901235 Demethyl_FR->Calcineurin Inhibition Gene_Expression Gene Expression (e.g., IL-2) NFAT_n->Gene_Expression Activation

Caption: Proposed inhibition of the Calcineurin/NFAT pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the immunomodulatory effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Isolation Isolate/Culture T-Cells Cell_Treatment Treat cells with compound Cell_Isolation->Cell_Treatment Compound_Prep Prepare 9-Demethyl FR-901235 dilutions Compound_Prep->Cell_Treatment Cell_Stimulation Stimulate T-Cell Proliferation Cell_Treatment->Cell_Stimulation Incubation Incubate for 3-5 days Cell_Stimulation->Incubation Data_Acquisition Acquire Data (e.g., Flow Cytometry) Incubation->Data_Acquisition Data_Analysis Analyze Proliferation (e.g., CFSE dilution) Data_Acquisition->Data_Analysis IC50_Calc Calculate IC50 Data_Analysis->IC50_Calc

Caption: General workflow for assessing T-cell proliferation inhibition.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues in this compound experiments.

Troubleshooting_Logic Start Experiment Yields Unexpected Results Check_Controls Are controls (positive/negative) behaving as expected? Start->Check_Controls Check_Compound Check Compound (Storage, Freshness, Concentration) Check_Controls->Check_Compound No Inconsistent_Data Is there high variability between replicates? Check_Controls->Inconsistent_Data Yes Check_Cells Check Cell Health (Viability, Mycoplasma) Check_Compound->Check_Cells Check_Protocol Review Protocol (Pipetting, Incubation Times) Check_Cells->Check_Protocol Resolve Problem Resolved Check_Protocol->Resolve Check_Technique Review Pipetting Technique and Cell Seeding Inconsistent_Data->Check_Technique Yes Inconsistent_Data->Resolve No Check_Plate_Layout Evaluate Plate Layout (Edge Effects) Check_Technique->Check_Plate_Layout Check_Plate_Layout->Resolve

Caption: A logical approach to troubleshooting experimental issues.

dealing with batch-to-batch variability of 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9-Demethyl FR-901235. The information provided is intended to help address potential batch-to-batch variability and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the 9-demethyl derivative of the immunomodulator FR-901235. It belongs to a class of natural product-derived compounds that function as potent inhibitors of the spliceosome. Specifically, these compounds target the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex.[1] By binding to SF3B1, this compound is thought to stall the assembly of the spliceosome at an early stage, known as the A complex, preventing the catalytic steps of splicing from occurring.[1][2] This disruption of pre-mRNA splicing leads to an accumulation of unspliced transcripts and can induce cell cycle arrest and apoptosis, which underlies its antitumor activity.[3]

Q2: What are the potential sources of batch-to-batch variability with this compound?

Batch-to-batch variability of small molecules like this compound can arise from several factors related to its manufacturing and handling. These can include:

  • Purity: The presence of impurities or related substances from the synthesis or purification process can alter the compound's effective concentration and activity.

  • Solubility: Differences in the physical form (e.g., crystalline vs. amorphous) between batches can affect how well the compound dissolves, impacting its bioavailability in cell-based assays.

  • Stability: Degradation of the compound due to improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) can lead to reduced potency.

  • Quantification: Inaccurate determination of the compound's concentration in stock solutions can be a significant source of variability.

Q3: How should I properly store and handle this compound to minimize variability?

To ensure consistency and longevity of this compound, it is crucial to adhere to the storage conditions recommended on the product's Certificate of Analysis. General best practices include:

  • Storage of solid compound: Store in a tightly sealed container, protected from light, at the recommended temperature (typically -20°C or -80°C).

  • Preparation of stock solutions: Use a high-quality, anhydrous solvent (e.g., DMSO) to prepare concentrated stock solutions.

  • Storage of stock solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store aliquots at -80°C.

  • Working solutions: When preparing working solutions, allow the stock solution to thaw completely and come to room temperature before dilution in your experimental medium.

Troubleshooting Guide

Issue 1: Inconsistent results between different batches of this compound.
Possible Cause Troubleshooting Steps
Differences in compound purity between batches.1. Review Certificate of Analysis (CoA): Compare the purity data for each batch. Look for significant differences in the percentage of the active compound and the presence of any listed impurities. 2. Analytical Characterization: If possible, perform an independent analysis of each batch to confirm purity and identity. Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the compound's structure.
Variations in compound solubility.1. Standardize Dissolution Protocol: Ensure a consistent procedure for dissolving the compound. This includes using the same solvent, concentration, and mixing method (e.g., vortexing, sonication). 2. Visual Inspection: After dissolution, visually inspect the stock solution for any particulate matter. If present, centrifugation and filtration through a 0.22 µm filter may be necessary, though this could potentially lower the effective concentration.
Degradation of one or more batches.1. Check Storage Conditions: Verify that all batches have been stored according to the manufacturer's recommendations. 2. Activity Comparison: Perform a dose-response experiment comparing the activity of the different batches side-by-side in a well-characterized assay. A significant shift in the IC50 value could indicate degradation.
Issue 2: Higher than expected cell viability or a bell-shaped dose-response curve.
Possible Cause Troubleshooting Steps
Poor compound solubility at higher concentrations.1. Solubility Test: Determine the solubility limit of this compound in your culture medium. Prepare serial dilutions and visually inspect for precipitation. 2. Adjust Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all treatments, as high solvent concentrations can be cytotoxic.
Direct interference of the compound with the assay readout.1. Assay-Specific Controls: Run controls containing the compound in the assay medium without cells to check for direct effects on the assay reagents (e.g., reduction of MTT or resazurin).[4] 2. Alternative Assays: Consider using an orthogonal assay to confirm your results. For example, if you are using a metabolic assay like MTT, you could try a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®) or a fluorescence-based assay.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

This protocol provides a general method for assessing the purity of a small molecule inhibitor.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) in water with 0.1% formic acid. The exact conditions may need to be optimized.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.

  • Sample Preparation: Prepare a solution of the this compound batch to be tested at the same concentration as the standard.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a blank (solvent) to establish a baseline.

    • Inject the standard solution to determine the retention time and peak area of the main compound.

    • Inject the sample solution.

  • Data Analysis: Compare the chromatogram of the sample to the standard. The purity can be estimated by the relative area of the main peak compared to the total area of all peaks.

Protocol 2: Cell Viability Assay (MTT)

This protocol describes a common method for assessing the cytotoxic effects of a compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Example Comparison of Two Batches of this compound

ParameterBatch ABatch B
Purity (by HPLC) 98.5%95.2%
Appearance White to off-white solidYellowish solid
Solubility in DMSO > 10 mg/mL~5 mg/mL
IC50 in HeLa cells (72h) 50 nM85 nM

Visualizations

G Simplified Spliceosome Assembly and Inhibition by this compound cluster_0 Spliceosome Assembly Pathway cluster_1 Inhibition pre-mRNA pre-mRNA E_complex E Complex (U1 snRNP binding) pre-mRNA->E_complex A_complex A Complex (U2 snRNP binding) E_complex->A_complex B_complex B Complex (U4/U5/U6 tri-snRNP binding) A_complex->B_complex Stall Assembly Stalled A_complex->Stall C_complex C Complex (Catalytically Active) B_complex->C_complex mRNA mRNA C_complex->mRNA Inhibitor This compound SF3B1 SF3B1 (in U2 snRNP) Inhibitor->SF3B1 binds to G Troubleshooting Workflow for Batch-to-Batch Variability Start Inconsistent Experimental Results Observed Check_CoA Compare Certificate of Analysis for each batch (Purity, Appearance) Start->Check_CoA Standardize_Prep Standardize Solubilization and Handling Procedures Check_CoA->Standardize_Prep No significant difference Side_by_Side Perform Side-by-Side Dose-Response Assay Check_CoA->Side_by_Side Significant difference noted Standardize_Prep->Side_by_Side Consistent_Results Results are Consistent Side_by_Side->Consistent_Results IC50 values are similar Inconsistent_Results Results Remain Inconsistent Side_by_Side->Inconsistent_Results IC50 values differ significantly QC_Analysis Consider Independent QC Analysis (e.g., HPLC, LC-MS) Inconsistent_Results->QC_Analysis Contact_Supplier Contact Supplier with Data QC_Analysis->Contact_Supplier

References

Validation & Comparative

Validating the Antitumor Effects of Romidepsin (FR-901235) In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antitumor effects of Romidepsin (B612169) (FR-901235), a potent histone deacetylase (HDAC) inhibitor. While the initial topic specified 9-Demethyl FR-901235, the available scientific literature predominantly focuses on Romidepsin (also known as FK228 or depsipeptide), a structurally related and well-characterized compound. This document summarizes key preclinical data, compares its efficacy with other HDAC inhibitors, and provides detailed experimental protocols to support further research and development.

Romidepsin has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1] It functions as a prodrug that, once activated within the cell, selectively inhibits class I HDACs, leading to the accumulation of acetylated histones.[2][3] This epigenetic modification alters gene expression, resulting in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][4]

Comparative Performance of Romidepsin in Vivo

The in vivo efficacy of Romidepsin has been evaluated in numerous xenograft models, demonstrating its potent antitumor effects as a single agent and in combination with other therapies. Below is a summary of its performance against various cancer types, with comparisons to other HDAC inhibitors where available.

Cancer TypeAnimal ModelTreatment RegimenKey FindingsComparison to Alternatives
Dedifferentiated Liposarcoma (DDLPS) Xenograft mice with LPS863 cellsRomidepsin (dose not specified), IP, twice weeklySignificantly delayed tumor growth (Tumor volume at Day 22: Control 357.7 mm³, Romidepsin 233.8 mm³; p=0.001). Reduced mean tumor weight by 52% (p=0.04).Not specified in the study.
Neuroblastoma Nude mice with subcutaneous KCNR tumorsRomidepsin (dose not specified), single doseSignificantly inhibited tumor growth. Increased p21 expression in tumors by almost 7-fold within 6 hours and 25-fold by 24 hours.Not specified in the study.
T-Cell Lymphoma NOG murine model with H9 human TCL xenograftsRomidepsin (1.2 mg/kg or 2 mg/kg), IP, on days 1, 4, 8, 11Romidepsin alone showed minimal to modest tumor reduction. The combination with pralatrexate (B1268) (15 mg/kg) resulted in complete remissions.Pralatrexate (30 mg/kg) alone showed marked antitumor activity but with high toxicity.
Bladder Cancer (as a radiosensitizer) CD1-nude mice with RT112 xenograftsRomidepsin (4 mg/kg), single IP injection + Radiation (6 Gy)The combination treatment resulted in significant tumor growth inhibition (p=0.0002) compared to control, radiation alone, or Romidepsin alone.The study suggests Romidepsin (a class I selective HDACi) may have fewer off-target effects and systemic side effects than the pan-HDAC inhibitor, panobinostat.
Cutaneous T-Cell Lymphoma (CTCL) Clinical DataRomidepsin (14 mg/m²) IV on days 1, 8, and 15 every 28 daysObjective response rates of 34-35% with a 6% complete response rate.Response rates to the pan-HDAC inhibitor vorinostat (B1683920) in CTCL are similar to those of romidepsin, though toxicity profiles may differ.
U-937 Lymphoma Mice bearing U-937 lymphomaRomidepsin (0.32-0.56 mg/kg), twice a weekSignificantly prolonged survival, with median survival times of 30.5 to 33 days compared to 20 days in the control group.Not specified in the study.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for in vivo xenograft studies evaluating the antitumor effects of Romidepsin.

General Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., KCNR for neuroblastoma, LPS863 for DDLPS, RT112 for bladder cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).

  • Animal Husbandry: Immunocompromised mice (e.g., nude mice, NOG mice), typically 6-8 weeks old, are used. They are housed in a pathogen-free environment with access to sterile food and water.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10⁶ to 5 x 10⁶ cells) in a suitable vehicle (e.g., PBS, Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Romidepsin is typically dissolved in a vehicle such as DMSO and administered via intraperitoneal (IP) injection. Dosing schedules vary depending on the study but can range from a single dose to multiple doses per week.

  • Efficacy Endpoints: The primary endpoint is often tumor growth inhibition. Other endpoints may include overall survival, body weight changes (as a measure of toxicity), and biomarker analysis from tumor tissue.

  • Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

Specific Protocol: Romidepsin as a Radiosensitizer in a Bladder Cancer Xenograft Model

This protocol is based on a study evaluating Romidepsin's ability to enhance the effects of radiation therapy.

  • Cell Line and Animal Model: RT112 human bladder cancer cells are used, and 6- to 7-week-old female CD1-nude mice are the animal model.

  • Tumor Implantation: 5 x 10⁶ RT112 cells in a 1:1 mixture of Matrigel and PBS are injected into the flank of each mouse.

  • Treatment Groups: Mice are randomized into four groups: vehicle control, Romidepsin alone (4 mg/kg, single IP injection), ionizing radiation alone (6 Gy, single fraction), and the combination of Romidepsin and radiation.

  • Treatment Protocol: Treatment is initiated when tumors reach approximately 50 mm³. For the combination group, Romidepsin is administered shortly before irradiation.

  • Outcome Measurement: Tumor growth is monitored and measured regularly. The primary outcome is tumor growth delay.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the molecular mechanisms of Romidepsin, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vivo Antitumor Efficacy cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture animal_model 2. Animal Model Preparation cell_culture->animal_model implantation 3. Tumor Cell Implantation animal_model->implantation tumor_monitoring 4. Tumor Growth Monitoring implantation->tumor_monitoring randomization 5. Randomization into Groups tumor_monitoring->randomization treatment 6. Drug Administration randomization->treatment data_collection 7. Data Collection (Tumor Size, Survival) treatment->data_collection statistical_analysis 8. Statistical Analysis data_collection->statistical_analysis conclusion 9. Conclusion on Efficacy statistical_analysis->conclusion

Caption: A generalized workflow for assessing the in vivo antitumor effects of a test compound.

romidepsin_pathway Romidepsin's Mechanism of Action romidepsin Romidepsin (Prodrug) active_romidepsin Active Metabolite (Thiol Group) romidepsin->active_romidepsin Cellular Reduction hdac HDAC1/2 Inhibition active_romidepsin->hdac inhibition Inhibition of Pro-survival Pathways active_romidepsin->inhibition histone_acetylation Histone Hyperacetylation hdac->histone_acetylation gene_expression Altered Gene Expression histone_acetylation->gene_expression p21 ↑ p21 (CDKN1A) gene_expression->p21 pro_apoptotic ↑ Pro-apoptotic Genes (e.g., Bax) gene_expression->pro_apoptotic anti_apoptotic ↓ Anti-apoptotic Genes (e.g., Bcl-2) gene_expression->anti_apoptotic cyclin_cdk ↓ Cyclin/CDK Activity p21->cyclin_cdk cell_cycle_arrest G2/M Phase Arrest cyclin_cdk->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis pro_apoptotic->apoptosis anti_apoptotic->apoptosis pi3k_akt PI3K/AKT/mTOR Pathway wnt_beta Wnt/β-catenin Pathway inhibition->pi3k_akt Inhibits inhibition->wnt_beta Inhibits

References

Unveiling the Potency of Meayamycin B: A Comparative Guide to Splicing Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of anti-cancer therapeutics is emerging from the intricate world of RNA splicing. This guide provides a comparative analysis of Meayamycin B, a potent splicing modulator, alongside other key inhibitors targeting the SF3B1 subunit of the spliceosome. Detailed experimental data and protocols are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating these promising compounds.

While the initial query sought to confirm the splicing modulation activity of 9-Demethyl FR-901235, publicly available scientific literature does not currently provide specific data on this compound's function as a splicing modulator. Therefore, this guide focuses on Meayamycin B, a highly potent and well-characterized analog of the natural product FR901464, which is a known splicing inhibitor.[1][2][3][4] This comparative analysis will benchmark Meayamycin B against other prominent SF3B1 inhibitors: Pladienolide B, its derivative E7107, and the clinical-stage compound H3B-8800.

Mechanism of Action: Targeting the Spliceosome

Meayamycin B, along with Pladienolide B, E7107, and H3B-8800, exerts its anti-cancer effects by directly targeting the SF3B1 subunit of the spliceosome.[1] The spliceosome is a complex molecular machine responsible for pre-mRNA splicing, a critical process in gene expression. By binding to the SF3b complex, these modulators interfere with the recognition of the branch point adenosine, a crucial step in the splicing process. This disruption leads to the inhibition of spliceosome assembly at an early stage (A complex), ultimately causing an accumulation of unspliced pre-mRNA and the production of aberrant mRNA transcripts. The resulting disruption in the production of essential proteins triggers cell cycle arrest and apoptosis in cancer cells.

Splicing_Modulation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre-mRNA pre-mRNA Spliceosome_Assembly Spliceosome_Assembly pre-mRNA->Spliceosome_Assembly Splicing Mature_mRNA Mature_mRNA Spliceosome_Assembly->Mature_mRNA Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis Spliceosome_Assembly->Cell_Cycle_Arrest_Apoptosis Aberrant Splicing Protein Protein Mature_mRNA->Protein Translation SF3B1_Modulator Meayamycin B & Alternatives SF3B1 SF3B1 SF3B1_Modulator->SF3B1 Inhibition SF3B1->Spliceosome_Assembly Protein->Cell_Cycle_Arrest_Apoptosis

Mechanism of SF3B1 Splicing Modulators.

Comparative Performance: In Vitro Anti-proliferative Activity

The following table summarizes the half-maximal growth inhibitory concentrations (GI50) of Meayamycin B and its comparators across various human cancer cell lines. The data highlights the picomolar to low nanomolar potency of these compounds.

CompoundCell LineCancer TypeGI50 (nM)
Meayamycin B MCF-7Breast Cancer~0.02
MDA-MB-231Breast CancerData not specified
HCT116Colon CancerData not specified
PC-3Prostate CancerData not specified
A549Lung CancerData not specified
Pladienolide B HELErythroleukemia1.5
K562Chronic Myeloid Leukemia25
E7107 VariousSolid Tumors1.0 - 20
H3B-8800 Spliceosome-mutant AML/CMML xenograftsAML/CMMLEffective in vivo

Note: GI50 values can vary depending on the specific experimental conditions.

Experimental Protocols

To facilitate the independent verification and further investigation of these splicing modulators, detailed protocols for key experiments are provided below.

In Vitro Splicing Assay

This assay assesses the direct inhibitory effect of a compound on the splicing machinery in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., AdML)

  • Test compounds (Meayamycin B, etc.)

  • Splicing reaction buffer (containing ATP, MgCl2, etc.)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Urea-polyacrylamide gel

  • Autoradiography film or phosphorimager

Procedure:

  • Prepare splicing reactions by combining HeLa nuclear extract, radiolabeled pre-mRNA, and varying concentrations of the test compound in splicing reaction buffer.

  • Incubate the reactions at 30°C for a specified time (e.g., 60 minutes) to allow splicing to occur.

  • Stop the reactions by adding Proteinase K to digest proteins.

  • Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

  • Resuspend the RNA pellet in loading buffer and separate the splicing products (pre-mRNA, mRNA, introns, and intermediates) on a urea-polyacrylamide gel.

  • Visualize the radiolabeled RNA species by autoradiography or phosphorimaging to determine the extent of splicing inhibition.

In_Vitro_Splicing_Assay_Workflow Start Start Reaction_Setup Set up splicing reaction: - HeLa Nuclear Extract - Radiolabeled pre-mRNA - Test Compound Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Proteinase_K_Digestion Stop reaction with Proteinase K Incubation->Proteinase_K_Digestion RNA_Extraction Phenol:Chloroform Extraction & Ethanol Precipitation Proteinase_K_Digestion->RNA_Extraction Gel_Electrophoresis Urea-PAGE RNA_Extraction->Gel_Electrophoresis Visualization Autoradiography or Phosphorimaging Gel_Electrophoresis->Visualization End End Visualization->End

Workflow for an in vitro splicing assay.
Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.

RT-PCR Analysis of Splicing Isoforms

Reverse transcription-polymerase chain reaction (RT-PCR) is used to analyze the effects of splicing modulators on the splicing patterns of specific genes within treated cells.

Materials:

  • Cells treated with splicing modulators

  • RNA extraction kit

  • Reverse transcriptase

  • Oligo(dT) or random primers

  • PCR primers flanking the exon of interest

  • Taq polymerase

  • Agarose (B213101) gel

  • Gel electrophoresis equipment and imaging system

Procedure:

  • Treat cells with the splicing modulator for a specified time.

  • Extract total RNA from the treated and untreated cells.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase and appropriate primers.

  • Amplify the cDNA region of interest using PCR with primers that flank the alternative splicing event.

  • Separate the PCR products on an agarose gel.

  • Visualize the bands to identify changes in the ratio of different splice isoforms (e.g., exon inclusion vs. exon skipping) induced by the compound.

Signaling Pathways Implicated in SF3B1 Modulation

The inhibition of SF3B1 and the subsequent disruption of splicing can impact various cellular signaling pathways. Notably, modulation of SF3B1 has been shown to affect the p53 and TGF-β signaling pathways. For instance, treatment with Meayamycin has been observed to increase the protein levels of the tumor suppressor p53. Furthermore, mutations in SF3B1 have been linked to the dysregulation of genes involved in the TGF-β pathway, which plays a role in cell cycle control. Additionally, in certain cancers like Chronic Lymphocytic Leukemia (CLL), SF3B1 mutations have been associated with the activation of NOTCH and NF-κB signaling pathways.

Conclusion

Meayamycin B and other SF3B1 modulators represent a powerful class of anti-cancer agents with a novel mechanism of action. Their ability to potently and specifically inhibit the spliceosome highlights a promising therapeutic vulnerability in cancer. The data and protocols presented in this guide offer a solid foundation for further research and development of these compounds as next-generation cancer therapies. The continued exploration of their effects on cellular signaling pathways will be crucial for understanding their full therapeutic potential and for the identification of patient populations most likely to benefit from this innovative treatment strategy.

References

Evaluating the Therapeutic Potential of 9-Demethyl FR-901235: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 9-Demethyl FR-901235, a polyketide first isolated from an endophytic Penicillium species.[1] This document outlines its performance against other bioactive compounds and includes detailed experimental methodologies and pathway visualizations to support further research and development.

Introduction to this compound

This compound is a derivative of the known immunomodulator FR-901235.[2][3] Initial studies have indicated its potential as an antitumor agent.[3] It was first isolated from Penicillium sp. JP-1, an endophytic fungus found in the mangrove plant Aegiceras corniculatum.[1] The parent compound, FR-901235, has been shown to restore normal mitogen-induced lymphocyte proliferation and delayed-type hypersensitivity in tumor-bearing mice, suggesting a potential immunomodulatory mechanism of action for its derivatives.

Comparative Analysis of Cytotoxic Activity

To evaluate the therapeutic potential of this compound, its cytotoxic activity is compared with other polyketides isolated from the same endophytic fungus, as well as other notable anticancer compounds derived from Penicillium species.

Table 1: In Vitro Cytotoxicity of this compound and Comparator Compounds

CompoundProducing OrganismCancer Cell LineIC50 (µM)Reference
This compound Penicillium sp. JP-1P388 (Murine Leukemia)15.2
Leptosphaerone CPenicillium sp. JP-1A-549 (Human Lung Carcinoma)1.45
PenicillenonePenicillium sp. JP-1P388 (Murine Leukemia)1.38
Penicidone EPenicillium sp. YT2019-3321PATU8988T (Human Pancreatic)11.4
Penicanesol A derivativePenicillium canescens L1NCI-H1975 (Human Lung Cancer)4.24
Verrucosidin derivativePenicillium sp. XL-01MGC-803 (Human Gastric Cancer)0.96

Note: The IC50 value for this compound is based on the findings in the primary literature isolating this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A-549, P388, PATU8988T)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microplates

  • This compound and comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of a compound using a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cells (e.g., A-549)

  • Matrigel (optional)

  • Test compound (this compound) and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a sterile saline solution, optionally mixed with Matrigel. Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound or vehicle via a specified route (e.g., intraperitoneal, oral) and schedule.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. At the end of the experiment, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.

Potential Mechanism of Action and Signaling Pathways

Given that this compound is a derivative of the immunomodulator FR-901235, its antitumor activity may involve modulation of the immune system. FR-901235 has been shown to impact lymphocyte proliferation. A potential mechanism for its antitumor effect could be the enhancement of T-cell mediated cytotoxicity against tumor cells. Below are diagrams illustrating a hypothetical workflow for screening and a potential signaling pathway.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies A Isolate 9-Demethyl FR-901235 from Penicillium sp. B Cytotoxicity Screening (MTT Assay) - Multiple Cancer Cell Lines A->B C Determine IC50 Values B->C D Tumor Xenograft Model (e.g., Nude Mice) C->D Lead Compound Selection G Immunomodulation Assays (e.g., Lymphocyte Proliferation) C->G Hypothesis-driven Investigation E Administer Compound and Monitor Tumor Growth D->E F Evaluate Antitumor Efficacy and Toxicity E->F H Signaling Pathway Analysis (e.g., Western Blot) G->H

Fig 1. Experimental workflow for evaluating therapeutic potential.

signaling_pathway cluster_cell Immune Cell (e.g., T-Lymphocyte) FR 9-Demethyl FR-901235 Receptor Putative Cell Surface Receptor FR->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Cytokines, Granzymes) Transcription_Factor->Gene_Expression Immune_Response Enhanced Antitumor Immune Response Gene_Expression->Immune_Response Tumor_Cell Tumor Cell Apoptosis Immune_Response->Tumor_Cell Induces

Fig 2. Hypothesized immunomodulatory signaling pathway.

Conclusion

This compound demonstrates cytotoxic activity against cancer cell lines, although it appears less potent than other polyketides isolated from the same fungal strain. Its structural relationship to the immunomodulator FR-901235 suggests that its therapeutic potential may not be solely dependent on direct cytotoxicity but could also involve modulation of the host immune response. Further investigation into its immunomodulatory effects and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The experimental protocols and hypothesized pathways provided in this guide offer a framework for future research in this area.

References

A Comparative Guide to the Structure-Activity Relationship of FR-901235 and its Derivatives as Dual HDAC and PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pioneering anti-cancer agent FR-901235 (Romidepsin, FK228) and its synthetic derivatives. We delve into the structure-activity relationships (SAR) that govern their dual inhibitory effects on histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks), two critical targets in oncology. The information presented herein, supported by experimental data, aims to inform the rational design of next-generation inhibitors with improved potency and selectivity.

Introduction to FR-901235 (Romidepsin)

FR-901235, a natural product isolated from Chromobacterium violaceum, is a potent class I HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[1] Its unique bicyclic depsipeptide structure contains a disulfide bond that undergoes intracellular reduction to release a zinc-binding thiol, which is crucial for its HDAC inhibitory activity.[1] Recent studies have unveiled an additional mechanism of action for FR-901235 and its analogues: the inhibition of PI3K, a key enzyme in cell survival and proliferation pathways.[2][3] This dual-targeting capability presents a promising strategy for overcoming drug resistance and enhancing anti-tumor efficacy.

Comparative Biological Activity

The following tables summarize the in vitro inhibitory activities of FR-901235 and its key derivatives against HDAC1 and PI3Kα, as well as their cytotoxic effects on selected human cancer cell lines.

Table 1: In Vitro Inhibitory Activity against HDAC1 and PI3Kα
CompoundModification from FR-901235HDAC1 IC50 (nM)[2]PI3Kα IC50 (µM)
FR-901235 (FK228) -3.657.1
FK-A5 C4-side chain modification2.527.3
FK-A11 C7-side chain modification0.646.7
FK-A12 C7-epimer of FK-A1111.18.8
FK-A20 C4 and C7 modifications15.210.3
Table 2: In Vitro Cytotoxicity (IC50)
CompoundPC3 (Prostate Cancer) IC50 (nM)HCT116 (Colon Cancer) IC50 (nM)
FR-901235 (FK228) ~50~50
FK-A5 ~50~50
FK-A11 <10<10
SAHA + LY294002 ~1000>5000

Structure-Activity Relationship (SAR) Analysis

The data reveals critical insights into the SAR of FR-901235 derivatives:

  • The Zinc-Binding Thiol is Essential: The core mechanism of HDAC inhibition relies on the thiol group chelating the zinc ion in the active site of class I HDACs.

  • Modifications at C4 and C7 Modulate Potency and Selectivity:

    • The derivative FK-A5 , with a modified C4 side chain, shows a slight improvement in HDAC1 inhibition and a significant enhancement in PI3Kα inhibition compared to the parent compound.

    • Strikingly, modification at the C7 position in FK-A11 leads to a substantial increase in potency against both HDAC1 and PI3Kα, making it the most potent dual inhibitor in this series.

    • The stereochemistry at C7 is crucial, as evidenced by FK-A12 , the C7-epimer of FK-A11, which exhibits significantly weaker HDAC1 inhibitory activity.

  • Dual Inhibition Translates to Enhanced Cytotoxicity: The potent dual inhibitor FK-A11 demonstrates significantly greater cytotoxicity in both PC3 and HCT116 cancer cell lines compared to FR-901235, FK-A5, and even a combination of a known HDAC inhibitor (SAHA) and a PI3K inhibitor (LY294002). This suggests a synergistic effect of targeting both pathways simultaneously.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating these inhibitors.

HDAC_PI3K_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates HDAC HDAC Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression FR901235 FR-901235 & Derivatives FR901235->PI3K Inhibits FR901235->HDAC Inhibits

Caption: Dual inhibition of PI3K and HDAC pathways by FR-901235 and its derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Synthesis Synthesis of FR-901235 Derivatives HDAC_Assay HDAC1 Inhibition Assay (Fluorometric/Luminescent) Synthesis->HDAC_Assay PI3K_Assay PI3Kα Inhibition Assay (Kinase-Glo/HTRF) Synthesis->PI3K_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Synthesis->Cytotoxicity_Assay Western_Blot Western Blot (p-Akt, Ac-Histones) Synthesis->Western_Blot SAR_Analysis Structure-Activity Relationship (SAR) Analysis HDAC_Assay->SAR_Analysis PI3K_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Western_Blot->SAR_Analysis

Caption: General experimental workflow for SAR studies of FR-901235 derivatives.

Experimental Protocols

HDAC1 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by recombinant human HDAC1.

  • Reagents and Materials:

    • Recombinant human HDAC1 enzyme

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

    • Test compounds (FR-901235 and its derivatives)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Add 50 µL of diluted HDAC1 enzyme to each well of a 96-well plate.

    • Add 5 µL of test compound at various concentrations (typically in DMSO, final concentration ≤1%). Include a positive control (e.g., Trichostatin A) and a vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of developer solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.

PI3Kα (p110α/p85α) Inhibition Assay (Kinase-Glo®)

This assay quantifies PI3Kα activity by measuring the amount of ATP remaining in the solution after the kinase reaction.

  • Reagents and Materials:

    • Recombinant human PI3Kα (p110α/p85α)

    • PIP2/PS lipid vesicles (substrate)

    • PI3K assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS, 2 mM DTT)

    • ATP

    • Test compounds

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • 96-well white microplates

    • Luminometer

  • Procedure:

    • Add 5 µL of test compound at various concentrations to the wells.

    • Add 20 µL of PI3Kα enzyme solution to each well.

    • Add 25 µL of a mixture containing the lipid substrate and ATP to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • A decrease in signal indicates kinase activity. Calculate percent inhibition and IC50 values.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., PC3, HCT116)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well clear microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The exploration of FR-901235 derivatives has unveiled the potential of developing dual HDAC and PI3K inhibitors. The structure-activity relationships highlighted in this guide demonstrate that strategic modifications to the parent molecule can significantly enhance potency against both targets, leading to superior anti-cancer activity. Specifically, the C7-modified analogue, FK-A11, emerges as a highly promising lead compound for further preclinical and clinical investigation. The experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this important class of anti-cancer agents.

References

Validating the Immunomodulatory Pathway of 9-Demethyl FR-901235: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 9-Demethyl FR-901235, a promising immunomodulatory agent, with established immunosuppressants. By examining its mechanism of action alongside well-characterized alternatives, this document aims to support the validation of its therapeutic potential.

Introduction

This compound is a derivative of the natural product FR-901235, a compound structurally related to the potent immunosuppressant Tacrolimus (FK506). Like its parent compound and FK506, this compound is anticipated to exert its immunomodulatory effects through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. This pathway is a critical regulator of T-cell activation and subsequent immune responses. Inhibition of this pathway effectively suppresses the production of key cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and the orchestration of the adaptive immune response.

This guide will compare the known and inferred activities of this compound with two widely used calcineurin inhibitors: Tacrolimus (FK506) and Cyclosporin (B1163) A. While direct comparative quantitative data for this compound is not extensively available in public literature, the strong structural and mechanistic parallels to FR-901235 and FK506 allow for a robust foundational comparison.

Comparative Performance Data

The following tables summarize the available quantitative data for the comparator compounds, Tacrolimus (FK506) and Cyclosporin A. This data provides a benchmark for the expected potency of this compound.

Table 1: Inhibition of Calcineurin Activity and T-Cell Proliferation

CompoundTargetIC50 (Calcineurin Inhibition)IC50 (Mixed Lymphocyte Reaction - T-Cell Proliferation)
Tacrolimus (FK506)Calcineurin3 nM[1]0.2 - 0.5 nM[2]
Cyclosporin ACalcineurin-10 nM[2]

Table 2: Inhibition of Interleukin-2 (IL-2) Production

CompoundAssayPotency
Tacrolimus (FK506)IL-2 SecretionIC50 = 1 nM[1]
Tacrolimus (FK506)IL-2 mRNA Synthesis10-100x more potent than Cyclosporin A[3]
Cyclosporin AIL-2 Production-

Immunomodulatory Pathway of Calcineurin Inhibitors

The primary immunomodulatory pathway for this compound and its comparators involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

Calcineurin_Pathway cluster_cell T-Cell TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Calcineurin Calcineurin Ca_release->Calcineurin Activation NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylation NFAT NFAT (Nucleus) NFAT_P->NFAT Nuclear Translocation IL2_gene IL-2 Gene NFAT->IL2_gene Transcription Activation IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2 IL-2 (Cytokine) IL2_mRNA->IL2 Proliferation T-Cell Proliferation IL2->Proliferation Autocrine & Paracrine Signaling Inhibitor This compound FK506 / Cyclosporin A Inhibitor->Calcineurin Inhibition

Caption: Calcineurin-NFAT signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the validation and comparison of this compound.

Calcineurin Phosphatase Activity Assay

Objective: To determine the in vitro potency of a compound in inhibiting calcineurin phosphatase activity.

Methodology:

  • Reagent Preparation: Prepare assay buffer, purified active calcineurin, a specific phosphopeptide substrate (e.g., RII phosphopeptide), and the test compound (this compound) and comparator compounds (FK506, Cyclosporin A) at various concentrations.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, calcineurin, and the test/comparator compounds.

  • Initiation: Add the phosphopeptide substrate to initiate the phosphatase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of free phosphate (B84403) released using a malachite green-based detection reagent.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Calcineurin_Assay A Prepare Reagents (Buffer, Calcineurin, Substrate, Compounds) B Incubate Calcineurin with Test Compounds A->B C Add Substrate to Start Reaction B->C D Incubate at 30°C C->D E Measure Free Phosphate D->E F Calculate IC50 E->F

Caption: Workflow for the Calcineurin Phosphatase Activity Assay.

NFAT Reporter Assay

Objective: To measure the inhibition of NFAT activation in a cellular context.

Methodology:

  • Cell Culture: Use a T-cell line (e.g., Jurkat) stably transfected with an NFAT-luciferase reporter construct.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test and comparator compounds.

  • Cell Stimulation: Stimulate the T-cells to activate the TCR signaling pathway (e.g., using PMA and ionomycin (B1663694) or anti-CD3/CD28 antibodies).

  • Incubation: Incubate the cells for a sufficient period to allow for NFAT-driven luciferase expression (e.g., 6-8 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Determine the IC50 values for the inhibition of NFAT-dependent reporter gene expression.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

Objective: To assess the effect of the compounds on the proliferation of T-cells in response to allogeneic stimulation.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors.

  • Co-culture: Co-culture the PBMCs from the two donors. One set of PBMCs acts as the responder cells and the other as the stimulator cells (often irradiated to prevent their own proliferation).

  • Compound Addition: Add serial dilutions of the test and comparator compounds to the co-culture.

  • Incubation: Incubate the cells for 5-7 days.

  • Proliferation Measurement: Measure T-cell proliferation by adding a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE) and measuring its incorporation or dilution, respectively.

  • Data Analysis: Calculate the percentage of inhibition of proliferation and determine the IC50 values.

IL-2 Production Assay

Objective: To quantify the inhibition of IL-2 secretion from activated T-cells.

Methodology:

  • Cell Culture: Culture PBMCs or a T-cell line (e.g., Jurkat).

  • Compound Treatment: Treat the cells with different concentrations of the test and comparator compounds.

  • Stimulation: Activate the T-cells (e.g., with anti-CD3/CD28 antibodies or PHA).

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of IL-2 in the supernatant using a standard enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Determine the IC50 values for the inhibition of IL-2 production.

Conclusion

This compound, based on its structural similarity to FR-901235 and FK506, is strongly predicted to function as an immunomodulator through the inhibition of the calcineurin-NFAT signaling pathway. The comparative data for the well-established calcineurin inhibitors, Tacrolimus (FK506) and Cyclosporin A, provide a robust framework for validating the potency and efficacy of this compound. The experimental protocols detailed in this guide offer a clear path for generating direct comparative data to quantitatively assess its immunomodulatory potential. Further investigation is warranted to fully characterize the in vitro and in vivo profile of this compound and to establish its therapeutic promise.

References

Safety Operating Guide

Navigating the Safe Disposal of 9-Demethyl FR-901235: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for 9-Demethyl FR-901235 prior to any handling or disposal activities. In the absence of a specific SDS, the compound must be treated as a highly potent cytotoxic agent.

I. Foundational Safety: Personal Protective Equipment (PPE) and Engineering Controls

Minimizing exposure is the primary goal when handling any cytotoxic compound. This is achieved through a combination of engineering controls and appropriate PPE.

  • Engineering Controls: All manipulations of this compound, including weighing, reconstituting, and aliquoting, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE). These engineering controls are designed to protect the operator, the environment, and the product.

  • Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential:

    • Gloves: Two pairs of chemotherapy-rated, powder-free gloves should be worn at all times. The outer pair must be removed and discarded as cytotoxic waste immediately after handling the compound or upon any suspicion of contamination.

    • Gown: A disposable, solid-front gown with a back closure, made of a low-permeability fabric, is required.

    • Eye and Face Protection: Safety goggles or a full-face shield must be worn to protect against splashes and aerosols.

    • Respiratory Protection: If there is a potential for aerosolization outside of a primary containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.

II. Waste Management: Segregation and Containment

The cornerstone of safe disposal is the meticulous segregation of cytotoxic waste at the point of generation. This prevents the cross-contamination of other waste streams and ensures that each type of waste is handled and treated appropriately.

Table 1: Guidelines for the Segregation and Containment of this compound Waste

Waste CategoryExamplesRecommended ContainerRequired Labeling
Sharps Needles, syringes, Pasteur pipettes, glass vials, and any other sharp items contaminated with this compound.Puncture-resistant, leak-proof sharps container."Cytotoxic Sharps" or "Chemotherapy Sharps" with the universal biohazard symbol.
Solid Waste Contaminated PPE (gloves, gowns, shoe covers), bench paper, absorbent pads, plasticware (e.g., pipette tips, tubes), and any other non-sharp solid materials.Leak-proof, puncture-resistant container with a secure lid. Typically, these are yellow or another color designated for cytotoxic waste."Cytotoxic Waste" or "Chemotherapy Waste" with the universal biohazard symbol.
Liquid Waste Unused or expired solutions of this compound, contaminated buffers, and the first rinse from decontaminating glassware.Leak-proof, shatter-resistant container with a secure screw-top cap."Cytotoxic Liquid Waste" or "Chemotherapy Liquid Waste" with the universal biohazard symbol.
Bulk Compound Unused or expired pure this compound in its original vial.The original container, securely sealed and placed within a larger, sealed, and leak-proof secondary container."Cytotoxic Waste" or "Chemotherapy Waste" with the universal biohazard symbol.

III. Decontamination and Spill Response

Proactive planning for decontamination and potential spills is a regulatory and safety necessity. A written spill response protocol should be in place, and a well-stocked cytotoxic spill kit must be readily accessible in all areas where this compound is handled.

Experimental Protocol: Surface Decontamination

  • Preparation: Don all required PPE before initiating the decontamination process.

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate). Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest area to the most contaminated. Dispose of the wipe in the appropriate cytotoxic waste container.[1]

  • Rinsing: Using a new wipe moistened with sterile water, rinse the surface to remove any residual detergent, employing the same unidirectional technique. Dispose of the wipe.[1]

  • Disinfection/Final Decontamination (Alcohol): With a fresh wipe, apply 70% Isopropyl Alcohol (IPA) to the surface, again using the unidirectional wiping method. This step serves to disinfect and remove any remaining chemical residues. Allow the surface to air dry completely.[1]

  • Final PPE Disposal: Carefully doff the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each item in the designated cytotoxic waste container.[1]

IV. Final Disposal Procedures

The ultimate disposal of cytotoxic waste is a highly regulated process designed to completely destroy the hazardous compounds.

  • High-Temperature Incineration: The universally accepted and recommended method for the final disposal of cytotoxic waste is incineration at high temperatures (typically 1200°C or higher).[2] This process ensures the complete destruction of the active pharmaceutical ingredient, rendering it harmless.

  • Licensed Waste Management: All cytotoxic waste must be collected by a licensed and certified hazardous waste management contractor. This ensures that the waste is transported, documented, and disposed of in compliance with all local, state, and federal regulations.

  • Documentation: Maintain meticulous records of all cytotoxic waste generated. This includes the name of the compound, the quantity of waste, the date of generation, and the date of pickup by the waste management contractor.

V. Visualizing the Disposal Workflow

To ensure clarity and adherence to the proper procedures, the following diagram illustrates the logical workflow for the handling and disposal of waste generated from research involving this compound.

G cluster_generation Point of Generation (e.g., BSC) cluster_containment Waste Containment and Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Pathway start Completion of Work with This compound sharps Contaminated Sharps start->sharps Segregate Immediately solid Contaminated Solid Waste (PPE, labware) start->solid Segregate Immediately liquid Contaminated Liquid Waste start->liquid Segregate Immediately sharps_container Labeled, Puncture-Resistant Sharps Container sharps->sharps_container solid_container Labeled, Leak-Proof Solid Waste Bin solid->solid_container liquid_container Labeled, Leak-Proof Liquid Waste Container liquid->liquid_container storage_area Designated, Secure Hazardous Waste Area sharps_container->storage_area solid_container->storage_area liquid_container->storage_area hauler Licensed Hazardous Waste Hauler Pickup storage_area->hauler Scheduled Collection incineration High-Temperature Incineration Facility hauler->incineration Secure Transport

Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.

By implementing these comprehensive procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel, the wider community, and the environment from the risks associated with cytotoxic compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.